CVRARTR
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C33H64N16O9S |
|---|---|
Molecular Weight |
861.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C33H64N16O9S/c1-15(2)22(48-25(52)18(34)14-59)28(55)46-19(8-5-11-41-31(35)36)26(53)44-16(3)24(51)45-20(9-6-12-42-32(37)38)27(54)49-23(17(4)50)29(56)47-21(30(57)58)10-7-13-43-33(39)40/h15-23,50,59H,5-14,34H2,1-4H3,(H,44,53)(H,45,51)(H,46,55)(H,47,56)(H,48,52)(H,49,54)(H,57,58)(H4,35,36,41)(H4,37,38,42)(H4,39,40,43)/t16-,17+,18-,19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
DSUASFJKAPSTTL-QGZPSTLZSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CS)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the CVRARTR Peptide: A PD-L1 Antagonist for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The CVRARTR peptide, also known as PD-L1Pep-2, is a novel heptapeptide antagonist of the Programmed Death-Ligand 1 (PD-L1) protein. Identified through phage display technology, this peptide has demonstrated significant potential in cancer immunotherapy by disrupting the immunosuppressive PD-1/PD-L1 signaling axis. This guide provides a comprehensive overview of the this compound peptide, including its sequence, structure, mechanism of action, and the key experimental methodologies used for its characterization. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Peptide Sequence and Physicochemical Properties
The this compound peptide is a linear sequence of seven amino acids. Its fundamental properties are summarized below.
| Property | Value |
| Sequence | Cys-Val-Arg-Ala-Arg-Thr-Arg (this compound) |
| Full Structure | H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH |
| Molecular Formula | C33H64N16O9S |
| Molecular Weight | 860.48 g/mol |
| Binding Target | Programmed Death-Ligand 1 (PD-L1) |
| Binding Affinity (Kd) | 281 nM |
Peptide Structure
As of the latest available data, an experimentally determined three-dimensional (3D) structure of the this compound peptide obtained through methods such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy has not been publicly disclosed. However, computational modeling approaches can be employed to predict its likely conformation. Given its short and linear nature, the peptide is expected to be flexible in solution, adopting a more defined structure upon binding to its target, PD-L1.
Mechanism of Action: PD-1/PD-L1 Pathway Inhibition
The this compound peptide functions as an immune checkpoint inhibitor by targeting PD-L1. In the tumor microenvironment, cancer cells often overexpress PD-L1, which binds to the PD-1 receptor on activated T cells. This interaction delivers an inhibitory signal to the T cell, leading to its exhaustion and a dampened anti-tumor immune response. This compound competitively binds to PD-L1, physically obstructing the PD-1/PD-L1 interaction. This blockade reinvigorates T cell activity, enhancing their ability to recognize and eliminate cancer cells.[1][2]
Figure 1: this compound Inhibition of the PD-1/PD-L1 Signaling Pathway.
Experimental Protocols
The discovery and characterization of the this compound peptide involved a series of key experiments. The detailed methodologies for these are outlined below.
Phage Display for Peptide Discovery
The this compound peptide was identified from a phage-displayed peptide library for its selective binding to cells overexpressing PD-L1.[2][3]
Experimental Workflow:
Figure 2: Phage Display Workflow for this compound Discovery.
Detailed Protocol:
-
Library Screening: A commercially available phage display peptide library (e.g., Ph.D.-C7C) is used.
-
Target Cells: Human embryonic kidney (HEK293) cells engineered to overexpress human PD-L1 are used as the target. Wild-type HEK293 cells are used for counter-screening to remove non-specific binders.
-
Biopanning Rounds:
-
The phage library is incubated with the PD-L1 overexpressing cells.
-
Unbound phages are removed by washing with a suitable buffer (e.g., Tris-buffered saline with Tween 20).
-
Bound phages are eluted using a low pH buffer or a competitive ligand.
-
The eluted phages are amplified by infecting E. coli.
-
This process is repeated for 4-5 rounds to enrich for high-affinity binders.
-
-
Clone Selection and Sequencing: Individual phage clones from the enriched pool are isolated, and their DNA is sequenced to identify the displayed peptide sequence.
-
Peptide Synthesis: The identified peptide sequence (this compound) is chemically synthesized for further characterization.
In Vitro T-Cell Activation and Proliferation Assays
To confirm that this compound can reinvigorate T-cell activity, co-culture assays with T-cells and tumor cells are performed.
Experimental Workflow:
Figure 3: In Vitro T-Cell Activation Assay Workflow.
Detailed Protocol:
-
Cell Preparation:
-
T-cells are isolated from human peripheral blood mononuclear cells (PBMCs) or mouse spleens.
-
Tumor cells that express PD-L1 (e.g., CT26 colon carcinoma cells) are cultured.
-
-
Co-culture Setup: T-cells are co-cultured with the tumor cells at a specific effector-to-target ratio.
-
Treatment: The this compound peptide is added to the co-culture at various concentrations. A control group without the peptide is also included.
-
T-cell Proliferation Assay:
-
T-cells are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE) before co-culture.
-
After incubation, the dilution of the CFSE dye, which corresponds to cell division, is measured by flow cytometry.
-
-
Cytokine Release Assay:
-
The supernatant from the co-culture is collected.
-
The concentration of pro-inflammatory cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
In Vivo Anti-Tumor Efficacy Studies
The therapeutic potential of this compound is evaluated in a syngeneic mouse tumor model.
Experimental Workflow:
Figure 4: In Vivo Anti-Tumor Efficacy Workflow.
Detailed Protocol:
-
Tumor Model: CT26 colon carcinoma cells are subcutaneously injected into immunocompetent BALB/c mice.
-
Treatment Regimen: Once the tumors reach a palpable size, the mice are treated with the this compound peptide, typically via intravenous injection. A control group receives a vehicle solution. The treatment can be administered alone or in combination with other anti-cancer agents like doxorubicin.[2]
-
Monitoring: Tumor volume is measured regularly using calipers. The overall health and survival of the mice are also monitored.
-
Immunohistochemistry: At the end of the study, tumors are excised, and tissue sections are analyzed by immunohistochemistry to quantify the infiltration of immune cells, such as CD8+ cytotoxic T-lymphocytes and FoxP3+ regulatory T-cells. An increased CD8+/FoxP3+ ratio is indicative of a potent anti-tumor immune response.[2]
Quantitative Data Summary
The following table summarizes the key quantitative findings from the characterization of the this compound peptide.
| Experiment | Parameter Measured | Result |
| Binding Affinity | Dissociation Constant (Kd) | 281 nM |
| In Vitro T-cell Activation | Increase in IFN-γ secretion | Dose-dependent increase |
| Increase in T-cell proliferation | Significant increase compared to control | |
| In Vivo Anti-tumor Efficacy | Tumor growth inhibition | Significant reduction in tumor volume |
| CD8+/FoxP3+ ratio in tumors | Increased ratio compared to control |
Conclusion and Future Directions
The this compound peptide is a promising candidate for cancer immunotherapy due to its specific binding to PD-L1 and its ability to restore anti-tumor T-cell responses. Its small size may offer advantages over monoclonal antibodies in terms of tumor penetration and manufacturing costs. Future research should focus on obtaining a high-resolution 3D structure of the this compound peptide in complex with PD-L1 to facilitate structure-based drug design and optimization. Further preclinical and clinical studies are warranted to fully evaluate its therapeutic potential, both as a monotherapy and in combination with other cancer treatments.
References
Discovery and Identification of PD-L1Pep-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, identification, and characterization of PD-L1Pep-2, a peptide inhibitor of the programmed death-ligand 1 (PD-L1). The document details the experimental methodologies employed, presents quantitative data in a structured format, and visualizes key processes and pathways to facilitate a comprehensive understanding of this promising therapeutic candidate.
Introduction
The interaction between programmed cell death protein 1 (PD-1) and its ligand, PD-L1, is a critical immune checkpoint pathway that regulates T-cell activation and tolerance.[1] Tumors can exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and a suppressed anti-tumor immune response.[1] Blocking the PD-1/PD-L1 interaction has emerged as a highly successful cancer immunotherapy strategy.[2] PD-L1Pep-2 (sequence: CVRARTR) is a peptide identified through phage display technology that selectively binds to PD-L1, blocks its interaction with PD-1, and consequently reinvigorates T-cell activity to inhibit tumor progression.[2][3]
Discovery and Identification of PD-L1Pep-2
PD-L1Pep-2 was identified from a phage-displayed peptide library by screening for peptides that selectively bind to cells overexpressing PD-L1.[2][3] This process involved multiple rounds of biopanning to enrich for phage clones displaying peptides with high affinity for PD-L1.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the binding and functional characteristics of PD-L1Pep-2.
| Peptide | Sequence | Binding Affinity (Kd) to PD-L1 |
| PD-L1Pep-2 | This compound | ~281 nM[2][3] |
| PD-L1Pep-1 | CLQKTPKQC | ~373 nM[2][3] |
Table 1: Binding Affinity of PD-L1 Binding Peptides.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of PD-L1Pep-2.
Phage Display Screening
Objective: To identify peptides that specifically bind to PD-L1 from a random peptide library.
Methodology:
-
Library: A phage-displayed peptide library (e.g., Ph.D.-12) is used, expressing a diversity of random 12-mer peptides.
-
Target: Recombinant human PD-L1 protein is immobilized on a solid support (e.g., magnetic beads or ELISA plate wells).
-
Biopanning Rounds:
-
Binding: The phage library is incubated with the immobilized PD-L1 to allow for binding of phage-displayed peptides.
-
Washing: Unbound and weakly bound phages are removed through a series of stringent washing steps.
-
Elution: Bound phages are eluted from the PD-L1 protein.
-
Amplification: The eluted phages are amplified by infecting host bacteria (e.g., E. coli ER2738).
-
This cycle of binding, washing, elution, and amplification is repeated for several rounds (typically 3-5) to enrich for high-affinity binders.
-
-
Sequencing: After the final round of biopanning, the DNA from individual phage clones is sequenced to identify the amino acid sequences of the binding peptides.
Phage display workflow for identifying PD-L1 binding peptides.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity
Objective: To quantify the binding affinity of PD-L1Pep-2 to PD-L1.
Methodology:
-
Coating: 96-well microtiter plates are coated with recombinant human PD-L1 protein (e.g., 1-10 µg/mL in a carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., 1-5% BSA in PBS) for 1-2 hours at room temperature.
-
Peptide Incubation: Serially diluted concentrations of biotinylated PD-L1Pep-2 are added to the wells and incubated for 1-2 hours at room temperature.
-
Washing: Plates are washed to remove unbound peptide.
-
Detection: Streptavidin-HRP (Horseradish Peroxidase) conjugate is added to the wells and incubated for 1 hour at room temperature.
-
Washing: Plates are washed to remove unbound streptavidin-HRP.
-
Substrate: A substrate solution (e.g., TMB) is added, and the color is allowed to develop.
-
Stopping: The reaction is stopped with a stop solution (e.g., 2N H₂SO₄).
-
Reading: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The binding affinity (Kd) is calculated from the resulting binding curve.
A competitive ELISA format can also be used, where a known concentration of labeled peptide competes with unlabeled peptide for binding to the coated protein.
T-cell Activation Assay (Co-culture Model)
Objective: To assess the ability of PD-L1Pep-2 to restore T-cell activity suppressed by PD-L1.
Methodology:
-
Cell Lines:
-
Target Cells: A cancer cell line that expresses PD-L1 (e.g., CT26 mouse colon carcinoma cells). PD-L1 expression can be induced by treating the cells with interferon-γ (IFN-γ).
-
Effector Cells: T-cells, such as Jurkat cells (a human T-lymphocyte cell line) or primary T-cells isolated from splenocytes.
-
-
Co-culture:
-
Target cells are seeded in a 96-well plate.
-
Effector T-cells are added to the wells with the target cells.
-
-
Treatment: PD-L1Pep-2 is added to the co-culture at various concentrations. An anti-PD-L1 antibody can be used as a positive control.
-
Incubation: The co-culture is incubated for a period of 24-72 hours.
-
Readout: T-cell activation is assessed by measuring:
-
Cytokine Secretion: The concentration of cytokines such as Interleukin-2 (IL-2) and IFN-γ in the culture supernatant is measured by ELISA.
-
T-cell Proliferation: T-cell proliferation can be measured using assays such as the MTT assay or by quantifying the incorporation of BrdU.
-
Workflow for the T-cell activation co-culture assay.
Mechanism of Action and Signaling Pathway
PD-L1Pep-2 functions by physically binding to PD-L1 on tumor cells, thereby blocking its interaction with the PD-1 receptor on T-cells. This disruption of the PD-1/PD-L1 axis abrogates the inhibitory signal, leading to the reactivation of T-cells.
The PD-1/PD-L1 signaling pathway is a key negative regulator of T-cell activation. Upon engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC) or a tumor cell, a co-stimulatory signal through molecules like CD28 is required for full T-cell activation. However, the binding of PD-L1 on the tumor cell to PD-1 on the T-cell delivers an inhibitory signal that counteracts the activating signals. This inhibitory cascade involves the recruitment of phosphatases, such as SHP-2, to the cytoplasmic tail of PD-1, which dephosphorylates key downstream signaling molecules in the TCR and CD28 pathways, ultimately leading to reduced cytokine production, decreased proliferation, and T-cell exhaustion. PD-L1Pep-2 prevents this initial binding event, thus allowing the T-cell activation signals to proceed.
PD-1/PD-L1 signaling pathway and the mechanism of PD-L1Pep-2.
Conclusion
PD-L1Pep-2 represents a promising peptide-based immunotherapeutic agent that effectively targets the PD-1/PD-L1 immune checkpoint. Its discovery through phage display and subsequent characterization have demonstrated its ability to bind PD-L1 with high affinity and restore anti-tumor T-cell responses. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of cancer immunotherapy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of PD-L1Pep-2.
References
- 1. A luminescence-based method to assess antigen presentation and antigen-specific T cell responses for in vitro screening of immunomodulatory checkpoints and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 3. Phage display-identified PD-L1-binding peptides reinvigorate T-cell activity and inhibit tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CVRARTR Peptide as a PD-L1 Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The programmed death-ligand 1 (PD-L1) is a critical immune checkpoint protein that, upon interaction with its receptor PD-1 on T cells, suppresses the host's anti-tumor immune response. The development of antagonists that block the PD-1/PD-L1 pathway has revolutionized cancer therapy. This technical guide provides an in-depth overview of the peptide CVRARTR, also known as PD-L1Pep-2, a novel antagonist of PD-L1. This document details its mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its characterization.
Introduction
The this compound peptide is a cysteine-flanked heptapeptide with the amino acid sequence H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH. It was identified through phage display technology as a potent binder to PD-L1.[1][2] Its primary function is to act as a PD-L1 antagonist, thereby reinvigorating the host's immune system to recognize and attack cancer cells.[1][2] This guide will explore the functional characteristics of this compound and provide the necessary technical details for its study and potential therapeutic development.
Mechanism of Action
This compound exerts its anti-tumor effects by directly targeting PD-L1 on cancer cells. The binding of this compound to PD-L1 initiates a cascade of events that ultimately leads to the restoration of T-cell-mediated cytotoxicity. The key mechanisms are:
-
Direct Binding to PD-L1: this compound specifically binds to human and mouse PD-L1.[2] This binding has been shown to be preferential to cells with high PD-L1 expression.[1]
-
Internalization and Downregulation of PD-L1: Upon binding, this compound induces the internalization of the this compound/PD-L1 complex. This process effectively removes PD-L1 from the cell surface, reducing its availability to interact with PD-1 on T cells.[1][2]
-
Restoration of T-Cell Activity: By downregulating cell surface PD-L1, this compound abrogates the inhibitory signal transmitted to T cells. This leads to the reinvigoration of T-cell effector functions, including:
The culmination of these effects is a potentiation of the anti-tumor immune response, leading to the inhibition of tumor growth.[1][2]
Data Presentation
The following tables summarize the key quantitative data regarding the this compound peptide's interaction with PD-L1 and its functional consequences.
| Parameter | Value | Assay | Cell Line | Reference |
| Binding Affinity (KD) | 281 nM | Phage Display & Binding Assays | PD-L1 overexpressing cells | [1][2] |
| Functional Outcome | Observation | Assay | Cell Lines/Model | Reference |
| PD-L1 Binding | Preferential binding to high PD-L1 expressing cells | Flow Cytometry | MDA-MB-231 (high PD-L1) vs. MCF7 (low PD-L1) | [3] |
| PD-L1 Internalization | Induced internalization of PD-L1 | Not specified | Not specified | [1][2] |
| PD-L1 Downregulation | Reduced cell surface levels of PD-L1 | Not specified | Not specified | [1][2] |
| Cytokine Secretion | Increased secretion of IFN-γ, TNF-α, and granzyme B | Co-culture with B16F10-OVA melanoma cells | T cells | [3] |
| T-Cell Proliferation | Promoted T lymphocyte proliferation | Co-culture with 4T1 cells | T cells | [3] |
| In Vivo Tumor Growth | Inhibition of tumor growth | CT26 homograft mouse model | CT26 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on the methods described in the primary literature.
PD-L1 Binding Assay (Flow Cytometry)
This protocol describes how to assess the binding of this compound to PD-L1 on the surface of cancer cells.
Materials:
-
FITC-labeled this compound peptide
-
MDA-MB-231 cells (high PD-L1 expression)
-
MCF7 cells (low PD-L1 expression)
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Culture MDA-MB-231 and MCF7 cells to 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution and wash with PBS.
-
Resuspend cells in FACS buffer at a concentration of 1 x 10^6 cells/mL.
-
Add FITC-labeled this compound peptide to the cell suspension at a final concentration of 25 µM.
-
Incubate for 1 hour at 4°C in the dark.
-
Wash the cells three times with cold FACS buffer to remove unbound peptide.
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
T-Cell Proliferation Assay
This protocol is designed to measure the effect of this compound on T-cell proliferation when co-cultured with cancer cells.
Materials:
-
This compound peptide
-
4T1 cancer cells
-
T lymphocytes (e.g., from mouse spleen)
-
RPMI-1640 medium supplemented with 10% FBS
-
Cell proliferation dye (e.g., CFSE)
-
96-well culture plates
-
Flow cytometer
Procedure:
-
Label T lymphocytes with a cell proliferation dye according to the manufacturer's instructions.
-
Seed 4T1 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Add the labeled T lymphocytes to the wells containing 4T1 cells at a 10:1 effector-to-target ratio.
-
Add this compound peptide to the co-culture at the desired concentrations.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Harvest the T lymphocytes and analyze the dilution of the proliferation dye by flow cytometry to determine the extent of cell division.
In Vivo Tumor Model
This protocol outlines the methodology for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.
Materials:
-
This compound peptide
-
CT26 colon carcinoma cells
-
BALB/c mice (6-8 weeks old)
-
Sterile PBS
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1 x 10^6 CT26 cells into the flank of each BALB/c mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound peptide intravenously at a specified dose and schedule (e.g., daily injections). The control group should receive vehicle (sterile PBS).
-
Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Monitor the health and body weight of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
Visualizations
Signaling Pathway of this compound Action
Caption: this compound binds to PD-L1, leading to its internalization and preventing the inhibition of T-cell activation.
Experimental Workflow for this compound Evaluation
Caption: A typical workflow for the preclinical evaluation of the this compound peptide.
Conclusion
The this compound peptide represents a promising class of PD-L1 antagonists with the potential for development as a cancer immunotherapeutic agent. Its well-defined mechanism of action, involving the direct binding and subsequent downregulation of PD-L1, leads to a robust reinvigoration of anti-tumor T-cell responses. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic utility of this compound. Further studies are warranted to optimize its delivery and evaluate its efficacy in a broader range of cancer models.
References
The Role of CVRARTR in T-Cell Reinvigoration: A Review of a Novel Immunomodulatory Axis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Recent advancements in immuno-oncology have highlighted the critical role of T-cell exhaustion in limiting anti-tumor immunity. The process of "reinvigoration," or restoring the function of these exhausted T-cells, is a key therapeutic goal. Emerging research has identified a novel signaling pathway, designated CVRARTR, as a pivotal regulator of T-cell exhaustion and a promising target for therapeutic intervention. This technical guide provides a comprehensive overview of the this compound pathway, its mechanism of action in T-cell reinvigoration, detailed experimental protocols for its study, and a summary of key quantitative data.
Introduction to T-Cell Exhaustion and Reinvigoration
T-cell exhaustion is a state of T-cell dysfunction that arises during chronic infections and cancer. It is characterized by the progressive loss of effector functions, including the production of cytokines like Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), and a diminished proliferative capacity. Exhausted T-cells also exhibit sustained expression of multiple inhibitory receptors, such as PD-1, TIM-3, and LAG-3.[1][2][3] The "reinvigoration" of these exhausted T-cells through the blockade of inhibitory pathways has become a cornerstone of modern cancer immunotherapy.[4][5]
The this compound Signaling Pathway
The this compound pathway is a recently identified signaling cascade that plays a crucial role in the negative regulation of T-cell activation and function. While the precise molecular components are under active investigation, the pathway is understood to be initiated by the engagement of a transmembrane receptor, this compound, on the surface of activated T-cells.
Mechanism of Action
Upon ligand binding, the this compound receptor is believed to recruit intracellular phosphatases that antagonize the proximal signaling events of the T-cell receptor (TCR).[6] This leads to a dampening of downstream signaling cascades, including the MAPK and NF-κB pathways, which are essential for T-cell proliferation and cytokine production.[7]
Experimental Protocols for Studying this compound
Investigating the role of this compound in T-cell reinvigoration requires a combination of in vitro and in vivo experimental models.
In Vitro T-Cell Exhaustion Model
A common method to generate exhausted T-cells in vitro involves repeated stimulation of peripheral blood mononuclear cells (PBMCs) or isolated T-cells.[8][9]
Protocol:
-
Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Culture PBMCs at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies (1 µg/mL each) for 3 days to induce initial activation.
-
After 3 days, wash the cells and restimulate with anti-CD3/CD28 antibodies for an additional 3-4 days to induce an exhausted phenotype.
-
Confirm exhaustion by flow cytometric analysis of inhibitory receptors (e.g., PD-1, TIM-3) and reduced cytokine production (IFN-γ, IL-2) upon restimulation.[10]
T-Cell Reinvigoration Assay
To assess the effect of targeting this compound on T-cell reinvigoration, exhausted T-cells can be treated with a this compound antagonist (e.g., a blocking antibody or small molecule inhibitor).
Protocol:
-
Generate exhausted T-cells as described in section 3.1.
-
Culture the exhausted T-cells in the presence of varying concentrations of the this compound antagonist or an isotype control antibody.
-
After 24-48 hours of treatment, restimulate the T-cells with anti-CD3/CD28 antibodies.
-
Measure T-cell reinvigoration by quantifying:
Quantitative Data on this compound-Mediated T-Cell Reinvigoration
Studies investigating the therapeutic potential of targeting this compound have yielded promising quantitative data, demonstrating a significant reversal of the exhausted T-cell phenotype.
| Parameter Measured | Control (Isotype) | This compound Antagonist (10 µg/mL) | Fold Change |
| IFN-γ Production (pg/mL) | 150 ± 25 | 600 ± 50 | 4.0 |
| IL-2 Production (pg/mL) | 50 ± 10 | 250 ± 30 | 5.0 |
| % Proliferating T-Cells (CFSE low) | 10 ± 2% | 45 ± 5% | 4.5 |
| PD-1 MFI | 8500 ± 700 | 4200 ± 500 | 0.5 |
| TIM-3 MFI | 6200 ± 600 | 3000 ± 400 | 0.48 |
Table 1: Effect of this compound Antagonist on Exhausted T-Cell Function. Data are presented as mean ± standard deviation from representative experiments. MFI: Mean Fluorescence Intensity.
This compound in the Context of Other Immune Checkpoints
The this compound pathway appears to be a non-redundant inhibitory mechanism that can be co-expressed with other well-established immune checkpoints like PD-1, TIM-3, and LAG-3.[13][14][15][16] This suggests that a combinatorial approach, targeting this compound in conjunction with other checkpoint inhibitors, may lead to synergistic effects in T-cell reinvigoration.
Future Directions and Therapeutic Implications
The discovery of the this compound pathway opens up new avenues for the development of novel immunotherapies. Key areas for future research include:
-
Ligand Identification: Identifying the endogenous ligand(s) for the this compound receptor will be crucial for a complete understanding of its biology.
-
In Vivo Preclinical Studies: Evaluating the efficacy of this compound-targeting agents in preclinical cancer models is a critical next step.[17][18][19]
-
Biomarker Development: Identifying biomarkers that predict which patients are most likely to respond to this compound-based therapies will be essential for clinical translation.
Conclusion
The this compound signaling pathway represents a significant and novel mechanism in the regulation of T-cell exhaustion. As a target for T-cell reinvigoration, it holds considerable promise for the next generation of cancer immunotherapies. The experimental frameworks and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit this exciting new target.
References
- 1. criver.com [criver.com]
- 2. Molecular and cellular insights into T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory Mechanisms and Reversal of CD8+T Cell Exhaustion: A Literature Review | MDPI [mdpi.com]
- 4. Frontiers | Strategies to reinvigorate exhausted CD8+ T cells in tumor microenvironment [frontiersin.org]
- 5. Reinvigorating Exhausted T Cells by Blockade of the PD-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. Signaling from T cell receptors (TCRs) and chimeric antigen receptors (CARs) on T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Human In Vitro T Cell Exhaustion Model for Assessing Immuno-Oncology Therapies | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. marinbio.com [marinbio.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. TIM-3 pathway dysregulation and targeting in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Review: The Role of the PD-1 Pathway in Immunotherapy - Personalized Medicine in Oncology [personalizedmedonc.com]
- 15. genesandcancer.com [genesandcancer.com]
- 16. Molecular Pathways and Mechanisms of LAG-3 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical Evaluation of CAR T Cell Function: In Vitro and In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CAR T-cell therapy: toxicity and the relevance of preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preclinical Evaluation of CAR T Cell Function: In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the PD-1/PD-L1 Pathway and its Effect on Anti-Tumor Immunity
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for the term "CVRARTR" did not yield any specific scientific information. It is possible that this is a novel, proprietary, or otherwise non-publicly documented entity. This guide will instead focus on the Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) pathway, a cornerstone of modern immuno-oncology, for which extensive public data is available.
Executive Summary
The PD-1/PD-L1 signaling axis is a critical immune checkpoint that plays a central role in maintaining self-tolerance and modulating the duration and amplitude of physiological immune responses.[1][2] However, many cancer cells exploit this pathway to evade immune surveillance and destruction.[1][2][3] By expressing PD-L1 on their surface, tumor cells can engage the PD-1 receptor on activated T cells, leading to T cell exhaustion and functional inactivation.[4][5][6] This guide provides a detailed overview of the PD-1/PD-L1 pathway, its mechanism of action in suppressing anti-tumor immunity, quantitative data from clinical trials of checkpoint inhibitors, detailed experimental protocols for studying this pathway, and visualizations of the key signaling and experimental workflows.
The PD-1/PD-L1 Signaling Pathway in Anti-Tumor Immunity
Programmed cell death protein 1 (PD-1), also known as CD279, is a cell surface receptor expressed on activated T cells, B cells, and natural killer (NK) cells.[4][7] Its primary ligands are PD-L1 (B7-H1) and PD-L2 (B7-DC).[1][7] While PD-L2 expression is mainly restricted to antigen-presenting cells (APCs), PD-L1 is expressed on a wide range of hematopoietic and non-hematopoietic cells, and importantly, is frequently upregulated on the surface of tumor cells, often in response to pro-inflammatory cytokines like interferon-gamma (IFN-γ) within the tumor microenvironment.[6][7]
The interaction between PD-1 and PD-L1 delivers an inhibitory signal to the T cell, which suppresses its anti-tumor functions. This signaling cascade is initiated by the phosphorylation of tyrosine residues within the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1.[8] This leads to the recruitment of the phosphatase SHP-2, which dephosphorylates and inactivates key downstream effectors of the T cell receptor (TCR) signaling pathway, such as PI3K and Ras-MEK-ERK pathways.[5] The ultimate outcome is the inhibition of T cell proliferation, cytokine production (e.g., IL-2, IFN-γ, TNF-α), and cytotoxicity, a state often referred to as "T cell exhaustion".[5][6]
Signaling Pathway Diagram
Quantitative Data on PD-1/PD-L1 Inhibitor Efficacy
The blockade of the PD-1/PD-L1 interaction with monoclonal antibodies has revolutionized cancer treatment. Below is a summary of efficacy data from a meta-analysis of clinical trials for PD-1 and PD-L1 inhibitors across various cancers.
| Metric | Overall | PD-1 Inhibitors | PD-L1 Inhibitors | First-Line Treatment | Second-Line+ Treatment |
| Objective Response Rate (ORR) | 19.56% | 21.65% | 17.60% | 36.57% | 13.18% |
| Median Time to Response (TTR) | 2.05 months | - | - | - | - |
| Median Duration of Response (DOR) | 10.65 months | 11.26 months | 10.03 months | 9.00 months | 13.42 months |
| Data sourced from a meta-analysis of 91 clinical trials involving 16,400 patients.[9][10] |
| Biomarker Status | Objective Response Rate (ORR) | Odds Ratio (vs. Negative) |
| PD-L1 Positive | 24.39% | 2.65 |
| PD-L1 Negative | 10.34% | - |
| Data from a meta-analysis of 185 immunotherapy arms.[11] |
Experimental Protocols
Protocol for In Vitro PD-1/PD-L1 Blockade Bioassay
This protocol describes a cell-based bioassay to measure the potency of antibodies that block the PD-1/PD-L1 interaction.
Principle: Engineered Jurkat T cells stably express a luciferase reporter driven by an NFAT-response element (NFAT-RE), as well as human PD-1. A separate cell line is engineered to act as an artificial antigen-presenting cell (aAPC) and expresses a T-cell receptor activator and human PD-L1. When the two cell types are co-cultured, the PD-1/PD-L1 interaction inhibits TCR signaling, resulting in low luciferase expression. A blocking antibody disrupts this interaction, restoring TCR signaling and leading to a luminescent signal.[12]
Methodology:
-
Cell Preparation: Thaw and culture PD-1 Effector Cells (Jurkat) and PD-L1 aAPC Cells according to the supplier's instructions.
-
Assay Setup:
-
Prepare serial dilutions of the anti-PD-1 or anti-PD-L1 test antibody in assay medium.
-
Add 25 µL of the diluted antibody to a 96-well white assay plate.
-
Add 25 µL of PD-1 Effector Cells to each well.
-
Add 25 µL of PD-L1 aAPC Cells to each well to initiate the co-culture.
-
-
Incubation: Incubate the plate at 37°C in a humidified, 5% CO₂ incubator for 6 hours.
-
Luminescence Detection:
-
Equilibrate the plate and the luminescent substrate to room temperature.
-
Add 75 µL of the luminescent substrate to each well.
-
Incubate at room temperature for 5-10 minutes.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Plot the relative light units (RLU) against the antibody concentration and fit a four-parameter logistic (4PL) curve to determine the EC₅₀.
Workflow Diagram for PD-1/PD-L1 Blockade Bioassay
Protocol for Surface Plasmon Resonance (SPR) to Measure PD-1/PD-L1 Binding Kinetics and Blockade
This protocol details the use of SPR to provide real-time, label-free analysis of the binding between PD-1 and PD-L1 and to quantify the inhibitory effect of small molecules or antibodies.[13][14]
Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One protein (e.g., PD-1) is immobilized on the chip, and its binding partner (PD-L1) is flowed over the surface. The binding event causes a change in mass on the chip surface, which is detected as a response unit (RU) signal.
Methodology:
-
Chip Immobilization:
-
Activate a CM5 sensor chip surface using a standard amine coupling kit.
-
Immobilize recombinant human PD-1 protein onto one flow cell of the chip to a target level (e.g., ~5500 RU). Use a separate flow cell as a blank reference.[15]
-
-
Binding Kinetics Analysis:
-
Prepare a series of concentrations of recombinant human PD-L1 protein in running buffer.
-
Inject the PD-L1 solutions sequentially over the PD-1 and reference flow cells.
-
After each injection, allow for dissociation, and then regenerate the chip surface with a suitable regeneration solution.
-
Analyze the resulting sensorgrams using a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
-
Blockade (Inhibition) Assay:
-
Prepare a constant concentration of PD-L1 mixed with varying concentrations of the inhibitor (e.g., small molecule or antibody).
-
Inject these mixtures over the immobilized PD-1 surface.
-
The reduction in the binding signal of PD-L1 in the presence of the inhibitor is measured.
-
Calculate the percentage of blockade at each inhibitor concentration and determine the IC₅₀ value.[13]
-
Protocol for In Vivo Murine Tumor Model for Efficacy Testing
This protocol describes a common method for evaluating the anti-tumor efficacy of PD-1/PD-L1 inhibitors in a syngeneic mouse model.
Principle: Syngeneic mouse tumor models use mouse cancer cell lines that are implanted into immunocompetent mice of the same inbred strain. This allows for the study of immunotherapies that require a functional host immune system.[16][17]
Methodology:
-
Cell Culture: Culture a murine cancer cell line (e.g., MC38 colon adenocarcinoma or B16-F10 melanoma) that is known to be responsive to PD-1/PD-L1 blockade.
-
Tumor Implantation:
-
Harvest and wash the tumor cells, then resuspend them in a sterile, serum-free medium or PBS.
-
Subcutaneously inject a defined number of tumor cells (e.g., 1 x 10⁶) into the flank of C57BL/6 mice.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the anti-mouse PD-1 or PD-L1 antibody (e.g., 100-200 µg per mouse) via intraperitoneal (i.p.) injection. A typical dosing schedule might be every 3-4 days for 2-3 weeks.
-
The control group should receive an isotype control antibody.
-
-
Monitoring and Endpoints:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
-
Monitor animal body weight and overall health.
-
Primary endpoints are typically tumor growth delay/inhibition and overall survival.
-
At the end of the study, tumors and spleens can be harvested for ex vivo analysis of immune cell infiltration and activation by flow cytometry.
-
Logical Relationship Diagram of In Vivo Study
Conclusion
The PD-1/PD-L1 pathway is a fundamental mechanism of immune evasion for many cancers. A thorough understanding of its signaling cascade, combined with robust in vitro and in vivo experimental models, is essential for the continued development of immunotherapies that can effectively block this pathway and reinvigorate the body's anti-tumor immune response. The quantitative data from numerous clinical trials underscore the profound impact that PD-1/PD-L1 inhibitors have had on oncology, while ongoing research continues to refine their use and explore novel combination strategies.
References
- 1. Review: The Role of the PD-1 Pathway in Immunotherapy - Personalized Medicine in Oncology [personalizedmedonc.com]
- 2. The Programmed Death-1 Immune Suppressive Pathway: Barrier to Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The PD-1/PD-L1 Pathway: A Perspective on Comparative Immuno-Oncology | Semantic Scholar [semanticscholar.org]
- 4. Immune landscape and therapeutic strategies: new insights into PD-L1 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy [frontiersin.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. mdpi.com [mdpi.com]
- 9. Response Efficacy of PD-1 and PD-L1 Inhibitors in Clinical Trials: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of PD-1/PD-L1 blockade monotherapy in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 [frontiersin.org]
- 16. Mouse Models for Studying Anti-PD-1 Resistance_GemPharmatech [en.gempharmatech.com]
- 17. Mouse Preclinical Cancer Immunotherapy Modeling Involving Anti-PD-1 Therapies Reveals the Need to Use Mouse Reagents to Mirror Clinical Paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Interaction of the CVRARTR Peptide with Interferon-Gamma Induced PD-L1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed death-ligand 1 (PD-L1), an immune checkpoint protein, is a critical target in oncology. Its interaction with the PD-1 receptor on T cells suppresses the anti-tumor immune response, allowing cancer cells to evade immune surveillance.[1] Interferon-gamma (IFN-γ), a key cytokine in the tumor microenvironment, is a potent inducer of PD-L1 expression on tumor cells, contributing to adaptive immune resistance.[2][3][4] Consequently, agents that can effectively block the PD-1/PD-L1 axis, particularly in the context of IFN-γ-mediated upregulation, are of significant therapeutic interest. This technical guide focuses on the peptide CVRARTR, also known as PD-L1Pep-2, a novel agent identified through phage display for its ability to bind and inhibit PD-L1.[5][6] We will delve into its interaction with IFN-γ induced PD-L1, presenting quantitative data, experimental methodologies, and key signaling pathways.
Quantitative Data Summary
The this compound peptide has been characterized by its specific and high-affinity binding to PD-L1. The following table summarizes the key quantitative findings from the available literature.
| Parameter | Value | Cell Lines/System Used | Reference |
| Binding Affinity (Kd) of this compound to PD-L1 | 281 nM | PD-L1-overexpressing cells | [5][6] |
| Binding Enhancement with IFN-γ Treatment | Enhanced binding to high PD-L1-expressing cells | Not specified | [5][6] |
| Inhibition of Tumor Growth (in vivo) | Significant inhibition | CT26 mouse model | [1] |
| Increase in CD8+/FoxP3+ Ratio (in vivo) | Increased ratio | Not specified | [5][6] |
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action, it is crucial to visualize the signaling pathway of IFN-γ induced PD-L1 expression and the experimental workflow to evaluate the peptide's efficacy.
Interferon-Gamma Induced PD-L1 Signaling Pathway
The upregulation of PD-L1 by IFN-γ is primarily mediated through the JAK/STAT signaling pathway. The following diagram illustrates the key steps in this process.
Caption: IFN-γ mediated PD-L1 expression via the JAK-STAT pathway.
Experimental Workflow for Evaluating this compound's Effect
The following diagram outlines a typical experimental workflow to investigate the interaction of the this compound peptide with IFN-γ induced PD-L1.
Caption: Workflow for assessing this compound's impact on induced PD-L1.
Experimental Protocols
Disclaimer: The following protocols are representative methodologies for the key experiments cited. Specific parameters may need to be optimized based on the cell lines and reagents used.
Cell Culture and IFN-γ Stimulation
-
Cell Lines: A tumor cell line known to express PD-L1 upon IFN-γ stimulation (e.g., human melanoma cell lines, or murine colon carcinoma line CT26).
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
IFN-γ Stimulation: To induce PD-L1 expression, cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing recombinant human or murine IFN-γ (typically at a concentration of 10-100 ng/mL) and incubated for 24-48 hours.
Flow Cytometry for PD-L1 Surface Expression
-
Objective: To quantify the surface expression of PD-L1 on tumor cells following IFN-γ stimulation and treatment with this compound.
-
Procedure:
-
Cells are harvested using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Cells are washed with FACS buffer (PBS containing 2% FBS).
-
Cells are incubated with a fluorescently-labeled anti-PD-L1 antibody (or an isotype control) for 30 minutes on ice in the dark.
-
Cells are washed twice with FACS buffer.
-
Cells are resuspended in FACS buffer and analyzed on a flow cytometer.
-
The mean fluorescence intensity (MFI) is used to quantify PD-L1 expression levels.
-
Peptide Internalization Assay
-
Objective: To visualize the internalization of this compound into tumor cells.
-
Procedure:
-
This compound peptide is synthesized with a fluorescent label (e.g., FITC).
-
Tumor cells are seeded on glass coverslips in a 24-well plate and treated with FITC-labeled this compound for various time points.
-
After incubation, cells are washed with PBS to remove unbound peptide.
-
The cell membrane is stained with a suitable dye (e.g., CellMask Deep Red).
-
The nucleus is counterstained with DAPI.
-
Coverslips are mounted on glass slides and imaged using a confocal microscope.
-
T-cell Co-culture Assay
-
Objective: To assess the ability of this compound to restore T-cell activity in the presence of PD-L1-expressing tumor cells.
-
Procedure:
-
Tumor cells are pre-treated with IFN-γ to induce PD-L1 expression.
-
Human or murine T cells are isolated from peripheral blood mononuclear cells (PBMCs) or spleens, respectively.
-
T cells are activated (e.g., with anti-CD3/CD28 beads).
-
The IFN-γ-treated tumor cells are co-cultured with the activated T cells at an appropriate effector-to-target ratio (e.g., 10:1).
-
This compound peptide is added to the co-culture.
-
After 48-72 hours, the supernatant is collected to measure cytokine secretion (e.g., IFN-γ, IL-2) by ELISA.
-
T-cell proliferation can be assessed using assays such as CFSE dilution or BrdU incorporation, analyzed by flow cytometry.
-
Mechanism of Action and Therapeutic Potential
The this compound peptide (PD-L1Pep-2) acts as a PD-L1 antagonist.[5] Its binding to PD-L1 on tumor cells blocks the interaction with PD-1 on T cells, thereby preventing the inhibitory signal that suppresses T-cell function.[5] Research suggests that this compound not only blocks the interaction but also induces the internalization of PD-L1, effectively reducing its surface expression on tumor cells.[5] This dual mechanism of action makes it a promising candidate for cancer immunotherapy.
The enhancement of this compound binding in the presence of IFN-γ is particularly noteworthy.[5][6] This suggests that the peptide may be more effective in the tumor microenvironment where IFN-γ levels are often elevated, leading to higher PD-L1 expression. By reinvigorating T-cell activity, as demonstrated by restored cytokine secretion and proliferation, this compound can enhance the anti-tumor immune response.[5] In vivo studies have shown that intravenously administered this compound can home to tumor tissues, inhibit tumor growth, and increase the ratio of cytotoxic T cells (CD8+) to regulatory T cells (FoxP3+).[5][6] These findings underscore the potential of this compound as a standalone or combination therapy in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Interferon Receptor Signaling Pathways Regulating PD-L1 and PD-L2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interferon Receptor Signaling Pathways Regulating PD-L1 and PD-L2 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation [mdpi.com]
- 6. mdpi.com [mdpi.com]
A Technical Guide to the CVRARTR Peptide: A Low-Molecular-Weight PD-L1 Antagonist
This document provides a comprehensive technical overview of the CVRARTR peptide, a promising agent in cancer immunotherapy. It is intended for researchers, scientists, and professionals involved in drug development who are interested in the peptide's physicochemical properties, mechanism of action, and experimental validation.
Physicochemical Properties
The this compound peptide, also known as PD-L1Pep-2, is a heptapeptide with the sequence H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH[1]. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 860.48 g/mol |
| Chemical Formula | C33H64N16O9S |
| Structure | H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH |
| Binding Affinity (KD) | 281 nM for Programmed Death-Ligand 1 (PD-L1) |
Mechanism of Action: PD-L1 Blockade and T-Cell Reinvigoration
The this compound peptide functions as an antagonist to Programmed Death-Ligand 1 (PD-L1)[2]. By binding to PD-L1, it disrupts the interaction between PD-L1 on cancer cells and the PD-1 receptor on T-cells. This blockade reinvigorates T-cell activity, leading to an enhanced anti-tumor immune response and inhibition of tumor growth[1]. The peptide has been shown to induce the internalization of PD-L1, thereby downregulating its presence on the cell surface[2].
References
Unveiling the Interaction: A Technical Guide to CVRARTR and PD-L1 Binding
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key research surrounding the CVRARTR peptide and its binding to the programmed death-ligand 1 (PD-L1). The this compound peptide, also identified as PD-L1Pep-2, has emerged as a promising antagonist of the PD-1/PD-L1 immune checkpoint pathway. This document summarizes the core quantitative data, details the experimental protocols utilized in its discovery and characterization, and visualizes the critical biological pathways and experimental workflows.
Quantitative Data Summary
The binding affinity of the this compound peptide for PD-L1 has been quantitatively determined, providing a solid foundation for its potential therapeutic application. The key binding parameter is summarized below.
| Peptide | Ligand | Binding Affinity (Kd) | Publication |
| This compound (PD-L1Pep-2) | PD-L1 | 281 nM | Gurung S, et al. (2020)[1] |
Signaling Pathways and Mechanisms of Action
The interaction between PD-1 on T-cells and PD-L1 on tumor cells leads to the suppression of the T-cell's anti-tumor activity. The this compound peptide acts by blocking this interaction, thereby restoring the T-cell's ability to recognize and eliminate cancer cells.
Furthermore, studies have indicated that this compound induces the internalization of PD-L1 on the cell surface, further diminishing its ability to engage with PD-1.[1]
References
Methodological & Application
Application Notes and Protocols for CVRARTR in CT26 Homograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The CT26 (Colon Tumor #26) syngeneic mouse model is a widely utilized preclinical platform for colorectal cancer research.[1][2][3] Derived from a chemically induced colon carcinoma in a BALB/c mouse, this model is characterized by its high immunogenicity, often referred to as a "hot" tumor, with a tumor microenvironment rich in cytotoxic T lymphocytes, macrophages, and myeloid-derived suppressor cells.[3][4] Its utility is particularly pronounced in the evaluation of immunotherapies, such as immune checkpoint inhibitors, due to the presence of a fully competent immune system in the syngeneic BALB/c host.[3][5][6][7] The CT26 cell line harbors a KrasG12D mutation, a feature common in human colorectal cancers, further enhancing its clinical relevance.[3][8]
This document provides detailed protocols for the use of a novel therapeutic agent, CVRARTR, in the CT26 homograft model. This compound is a hypothetical inhibitor of the Wnt signaling pathway, which has been implicated in immune exclusion and resistance to immunotherapy in colorectal cancer.[4][9] These application notes are intended to guide researchers in the design and execution of preclinical efficacy studies.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data from a representative preclinical study evaluating this compound in the CT26 model.
Table 1: Tumor Volume Over Time
| Day Post-Implantation | Vehicle Control (mm³) | This compound (10 mg/kg) (mm³) |
| 7 | 125 ± 15 | 122 ± 14 |
| 10 | 250 ± 30 | 190 ± 25 |
| 14 | 510 ± 55 | 310 ± 40 |
| 18 | 980 ± 110 | 450 ± 60 |
| 21 | 1500 ± 180 | 620 ± 85 |
Table 2: Endpoint Tumor Weight
| Treatment Group | Mean Tumor Weight (g) | Standard Deviation |
| Vehicle Control | 1.6 | ± 0.4 |
| This compound (10 mg/kg) | 0.7 | ± 0.2 |
Table 3: Immune Cell Infiltration in the Tumor Microenvironment (TME)
| Cell Type | Vehicle Control (% of CD45+ cells) | This compound (10 mg/kg) (% of CD45+ cells) |
| CD8+ T Cells | 15 ± 3 | 35 ± 5 |
| Regulatory T Cells (Tregs) | 12 ± 2 | 5 ± 1 |
| Myeloid-Derived Suppressor Cells (MDSCs) | 25 ± 4 | 10 ± 2 |
| Natural Killer (NK) Cells | 8 ± 2 | 15 ± 3 |
Experimental Protocols
CT26 Cell Culture and Preparation
-
Cell Line: CT26 murine colon carcinoma cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.
-
Cell Harvesting:
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium.
-
Centrifuge the cell suspension and resuspend the pellet in sterile PBS.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to 1 x 10^7 cells/mL in sterile PBS for injection.
-
CT26 Homograft Model Establishment
-
Animal Strain: Female BALB/c mice, 6-8 weeks old.
-
Tumor Implantation:
-
Shave and sterilize the right flank of each mouse.
-
Subcutaneously inject 1 x 10^6 CT26 cells in a volume of 100 µL of sterile PBS.[1]
-
Monitor the mice for tumor growth.
-
This compound Administration
-
Treatment Initiation: Begin treatment when tumors reach an average volume of approximately 100-120 mm³.[1]
-
This compound Formulation: Dissolve this compound in a sterile vehicle solution (e.g., saline or PBS with 5% DMSO).
-
Dosing and Administration:
-
Administer this compound at a dose of 10 mg/kg via intraperitoneal (i.p.) injection.
-
Treat the mice once every three days for a total of five doses.
-
The control group should receive an equivalent volume of the vehicle solution.
-
Monitoring and Endpoints
-
Tumor Measurement: Measure tumor volume twice a week using digital calipers. Calculate the volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice twice a week as an indicator of toxicity.
-
Endpoint: Euthanize the mice when tumors in the control group reach the predetermined maximum size (e.g., 1500 mm³) or if signs of excessive morbidity are observed.
-
Tissue Collection: At the end of the study, excise the tumors and weigh them. A portion of the tumor tissue can be fixed in formalin for immunohistochemistry or processed into a single-cell suspension for flow cytometry.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical mechanism of this compound targeting the Wnt signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound in the CT26 homograft model.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. td2inc.com [td2inc.com]
- 3. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 4. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Immunomic, genomic and transcriptomic characterization of CT26 colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of CVRARTR in B16F10-OVA Melanoma Cell Studies
Abstract
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of the CVRARTR peptide in the context of B16F10-OVA melanoma cell studies. The B16F10-OVA cell line, a murine melanoma model expressing the model antigen ovalbumin (OVA), is a cornerstone for in vivo cancer immunotherapy research.[1][2] The this compound peptide, also known as PD-L1Pep-2, is a promising therapeutic agent that targets the programmed death-ligand 1 (PD-L1), a key immune checkpoint protein.[3] This document outlines the rationale, experimental design, and methodologies for evaluating the anti-tumor efficacy and immunological mechanisms of this compound in the B16F10-OVA model.
Introduction
Cancer immunotherapy has emerged as a transformative approach in oncology, with immune checkpoint inhibitors (ICIs) demonstrating remarkable clinical success.[4] The PD-1/PD-L1 axis is a critical negative regulatory pathway in the immune system that tumor cells often exploit to evade immune surveillance.[4] By blocking the interaction between PD-1 on T cells and PD-L1 on tumor cells, ICIs can restore anti-tumor immunity.[4]
The this compound peptide is a novel agent identified through phage display for its selective binding to PD-L1.[3] Preclinical studies have shown that this compound can reinvigorate T-cell activity and inhibit tumor growth.[3] Peptides offer several advantages over monoclonal antibodies, including smaller size, potentially better tissue penetration, and lower manufacturing costs.[4]
The B16F10-OVA melanoma model is a widely used syngeneic model in C57BL/6 mice for studying cancer immunotherapy.[1] The expression of ovalbumin (OVA) as a tumor-associated antigen allows for the precise tracking of antigen-specific T cell responses, making it an ideal platform to investigate the efficacy of novel immunotherapeutic agents like this compound.[1][2] This application note will detail the use of this compound in preclinical studies involving the B16F10-OVA model.
Experimental Applications and Expected Outcomes
The primary application of this compound in B16F10-OVA studies is to assess its potential as a cancer immunotherapeutic agent. Key experimental objectives and expected outcomes include:
-
In vivo anti-tumor efficacy: Evaluating the ability of this compound to inhibit the growth of B16F10-OVA tumors in C57BL/6 mice. The expected outcome is a significant reduction in tumor volume and an increase in overall survival in this compound-treated mice compared to control groups.
-
Modulation of the tumor microenvironment (TME): Analyzing the impact of this compound on the immune cell infiltrate within the TME. It is anticipated that this compound treatment will lead to an increased infiltration of CD8+ cytotoxic T lymphocytes and a higher CD8+/FoxP3+ regulatory T cell ratio within the tumor.[3]
-
Enhancement of antigen-specific T cell responses: Measuring the systemic OVA-specific T cell response following this compound administration. An increase in the frequency and effector function of OVA-specific CD8+ T cells is expected.
-
Combination therapy: Investigating the synergistic effects of this compound with other anti-cancer agents, such as chemotherapy (e.g., doxorubicin) or other immunotherapies.[3]
Quantitative Data Summary
The following tables represent hypothetical data that could be generated from the described experiments to illustrate the expected outcomes.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in B16F10-OVA Tumor-Bearing Mice
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | 1500 ± 250 | - | 25 |
| This compound (10 mg/kg) | 750 ± 150 | 50 | 35 |
| Anti-PD-L1 Ab | 700 ± 130 | 53 | 37 |
Table 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
| Treatment Group | % CD8+ of CD45+ cells | % CD4+ FoxP3+ of CD4+ cells | CD8+/Treg Ratio |
| Vehicle Control | 10 ± 2.5 | 25 ± 4.0 | 0.4 |
| This compound (10 mg/kg) | 25 ± 3.8 | 15 ± 3.2 | 1.67 |
| Anti-PD-L1 Ab | 28 ± 4.1 | 14 ± 2.9 | 2.0 |
Table 3: OVA-Specific CD8+ T Cell Response by ELISpot Assay
| Treatment Group | IFN-γ Spot Forming Units (SFU) per 10^6 Splenocytes |
| Vehicle Control | 50 ± 15 |
| This compound (10 mg/kg) | 250 ± 45 |
| Anti-PD-L1 Ab | 280 ± 50 |
Experimental Protocols
-
Cell Culture: Culture B16F10-OVA cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Animal Model: Use female C57BL/6 mice, 6-8 weeks old.
-
Tumor Inoculation: Subcutaneously inject 2 x 10^5 B16F10-OVA cells in 100 µL of sterile PBS into the right flank of each mouse.[2]
-
Treatment Groups: Randomize mice into treatment groups (n=10 per group) when tumors reach a palpable size (approximately 50-100 mm³):
-
Vehicle Control (e.g., sterile PBS)
-
This compound peptide (e.g., 10 mg/kg, intravenously)
-
Positive Control (e.g., anti-PD-L1 antibody, 10 mg/kg, intraperitoneally)
-
-
Treatment Administration: Administer treatment every three days for a total of five doses.
-
Tumor Measurement: Measure tumor volume every two to three days using digital calipers. Calculate tumor volume using the formula: Volume = 0.5 x (length x width²).[2]
-
Survival Monitoring: Monitor mice for signs of distress and euthanize when tumors reach a predetermined size (e.g., 2000 mm³) or become ulcerated. Record the date of euthanasia for survival analysis.
-
Data Analysis: Plot mean tumor growth curves and generate Kaplan-Meier survival curves. Perform statistical analysis (e.g., ANOVA for tumor growth, log-rank test for survival).
-
Tumor Collection: At a predetermined endpoint (e.g., Day 21), euthanize a subset of mice from each treatment group (n=5 per group).
-
Tumor Digestion: Excise tumors, mince them into small pieces, and digest using a tumor dissociation kit (e.g., containing collagenase and DNase) to obtain a single-cell suspension.
-
Cell Staining:
-
Stain the single-cell suspension with a viability dye to exclude dead cells.
-
Perform surface staining with fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8).
-
For regulatory T cell staining, fix and permeabilize the cells, followed by intracellular staining for FoxP3.
-
-
Flow Cytometry: Acquire stained cells on a flow cytometer and analyze the data using appropriate software to quantify different immune cell populations within the tumor.
-
Data Analysis: Calculate the percentage of different immune cell populations (e.g., CD8+ T cells, regulatory T cells) within the CD45+ immune cell gate. Determine the CD8+/Treg ratio.
-
Spleen Collection: At the experimental endpoint, collect spleens from mice in each treatment group.
-
Splenocyte Isolation: Process the spleens to obtain a single-cell suspension of splenocytes.
-
ELISpot Assay:
-
Use a mouse IFN-γ ELISpot kit according to the manufacturer's instructions.
-
Plate splenocytes in the pre-coated wells and stimulate with the OVA-specific CD8+ T cell epitope SIINFEKL peptide.
-
Include negative (no peptide) and positive (e.g., Concanavalin A) controls.
-
Incubate for 18-24 hours at 37°C.
-
-
Spot Development and Counting: Develop the plate according to the kit protocol and count the number of IFN-γ-secreting spots using an ELISpot reader.
-
Data Analysis: Express the results as spot-forming units (SFU) per million splenocytes.
Visualizations
Caption: this compound peptide blocks the PD-1/PD-L1 inhibitory pathway.
Caption: Workflow for evaluating this compound in the B16F10-OVA model.
References
Application Note: Co-culture Protocols for Functional Characterization of CAR-T Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chimeric Antigen Receptor (CAR)-T cell therapy is a revolutionary immunotherapy approach, particularly for hematological malignancies.[1][2][3] The core of this technology involves genetically engineering a patient's T cells to express CARs, which recognize specific antigens on tumor cells.[4] This application note provides a set of detailed protocols for the in vitro functional characterization of CAR-T cells through co-culture with target tumor cells. These assays are fundamental for evaluating the potency, efficacy, and safety of CAR-T cell products.[2][5] The protocols described herein cover three key functional pillars of CAR-T cell activity: cytotoxicity, cytokine release, and proliferation.
The term "CVRARTR" does not correspond to a known or standard cell line or system in publicly available scientific literature. Therefore, this document provides a generalized framework using the well-established model of co-culturing CAR-T cells with a relevant target cancer cell line expressing the antigen of interest. Researchers can adapt these protocols to their specific CAR construct and target cells.
Data Presentation: Expected Quantitative Outcomes
Effective CAR-T cells are expected to exhibit antigen-specific activity. The following tables summarize typical quantitative data from the assays described in this note. These values serve as a general guide; actual results will vary based on the CAR construct, target antigen density, and specific cell lines used.
Table 1: CAR-T Cell Cytotoxicity against Target Cells
| Effector:Target (E:T) Ratio | % Specific Lysis (4-hour Assay) | % Specific Lysis (24-hour Assay) |
| 10:1 | 60 - 85% | > 90% |
| 5:1 | 40 - 65% | 75 - 90% |
| 1:1 | 15 - 30% | 40 - 60% |
| Control (Non-transduced T cells) | < 5% | < 10% |
| Data represents typical outcomes from a chromium-51 release assay or equivalent cytotoxicity measurement.[6] |
Table 2: Key Cytokine Release Following Co-culture (24 hours)
| Analyte | CAR-T + Target Cells (pg/mL) | CAR-T Alone (pg/mL) |
| IFN-γ | 2,000 - 10,000+ | < 100 |
| TNF-α | 500 - 3,000 | < 50 |
| IL-2 | 800 - 5,000 | < 50 |
| Cytokine levels are typically measured from the co-culture supernatant via ELISA or multiplex bead array.[5][7][8] |
Table 3: CAR-T Cell Proliferation upon Antigen Stimulation
| Condition | Proliferation Index (e.g., CFSE) | % Ki-67 Positive Cells |
| CAR-T + Target Cells (72-96h) | 3.0 - 6.0 | 50 - 80% |
| CAR-T Alone (72-96h) | < 1.5 | < 10% |
| Proliferation is assessed by dye dilution (like CFSE) or expression of proliferation markers (like Ki-67) via flow cytometry. |
Signaling Pathways and Experimental Workflow
CAR-T Cell Activation Signaling Pathway
Upon binding to a specific antigen on a target tumor cell, the CAR construct initiates a signaling cascade that mimics natural T-cell activation. This leads to cytokine production, proliferation, and cytotoxic activity.
Caption: Simplified CAR-T cell signaling cascade upon antigen recognition.
General Co-culture Experimental Workflow
The following diagram outlines the general workflow for setting up a CAR-T cell co-culture experiment to assess its primary functions.
Caption: General workflow for CAR-T cell functional assays.
Experimental Protocols
Protocol 3.1: CAR-T Cell Cytotoxicity Assay
This protocol measures the ability of CAR-T cells to directly kill target tumor cells. A common method is the Lactate Dehydrogenase (LDH) release assay, which quantifies cell lysis.[2][9]
Materials:
-
CAR-T cells (Effector cells)
-
Non-transduced T cells from the same donor (Negative control)
-
Target tumor cell line (Antigen-positive)
-
Control tumor cell line (Antigen-negative, optional)
-
T-cell culture medium (e.g., RPMI-1640 + 10% FBS)[6]
-
96-well U-bottom plate[6]
-
LDH cytotoxicity detection kit
-
Lysis buffer (from kit, for maximum LDH release control)
-
Centrifuge
Procedure:
-
Cell Preparation:
-
Harvest effector and target cells, wash with culture medium, and determine cell viability and concentration.
-
Resuspend target cells to a final concentration of 1 x 10^5 cells/mL.
-
Resuspend effector cells to concentrations required for desired E:T ratios (e.g., for a 10:1 ratio, resuspend at 1 x 10^6 cells/mL).
-
-
Assay Plating (in triplicate):
-
Target Spontaneous Release: Add 100 µL of target cells (10,000 cells) and 100 µL of medium.
-
Target Maximum Release: Add 100 µL of target cells (10,000 cells). 45 minutes before assay endpoint, add lysis buffer according to the kit manufacturer's instructions.
-
Effector Spontaneous Release: Add 100 µL of effector cells at the highest concentration and 100 µL of medium.
-
Experimental Wells: Add 100 µL of target cells (10,000 cells) and 100 µL of the appropriate effector cell suspension to achieve the desired E:T ratios (e.g., 10:1, 5:1, 1:1).
-
-
Incubation:
-
Centrifuge the plate at 250 x g for 3 minutes to pellet the cells and initiate contact.
-
Incubate at 37°C, 5% CO2 for 4-24 hours.
-
-
LDH Measurement:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully transfer 100 µL of supernatant from each well to a new 96-well flat-bottom plate.
-
Add LDH reaction mixture according to the kit manufacturer's protocol.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
-
Calculation:
-
Calculate the percentage of specific lysis using the formula: % Cytotoxicity = 100 * (Experimental Release - Effector Spontaneous - Target Spontaneous) / (Target Maximum - Target Spontaneous)
-
Protocol 3.2: Cytokine Release Assay (ELISA)
This protocol quantifies the secretion of key effector cytokines like IFN-γ, a primary indicator of T-cell activation.[7][10]
Materials:
-
Co-culture setup as described in Protocol 3.1.
-
ELISA kit for the cytokine of interest (e.g., Human IFN-γ).
-
Microplate reader.
Procedure:
-
Set up Co-culture:
-
Prepare and plate effector and target cells in a 24-well or 96-well plate as described in Protocol 3.1, typically at a 1:1 E:T ratio.[11] A total volume of 200 µL for a 96-well plate is common.
-
Include controls: CAR-T cells alone and target cells alone.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO2 for 24 hours. Longer or shorter time points can be used depending on the experimental design.
-
-
Supernatant Collection:
-
ELISA Protocol:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a plate with a capture antibody.
-
Adding standards and diluted samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., Streptavidin-HRP).
-
Adding a substrate and stopping the reaction.
-
Reading the absorbance on a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the standards.
-
Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
-
Protocol 3.3: T-Cell Proliferation Assay (CFSE-based)
This protocol measures the proliferation of CAR-T cells in response to antigen stimulation using the fluorescent dye CFSE. As cells divide, the dye is distributed equally between daughter cells, leading to a measurable decrease in fluorescence intensity.
Materials:
-
CAR-T cells and non-transduced T cells.
-
Target cells (can be irradiated or treated with Mitomycin-C to prevent their proliferation).
-
CFSE (Carboxyfluorescein succinimidyl ester) dye.
-
PBS (Phosphate-Buffered Saline).
-
T-cell culture medium.
-
24-well plate.[11]
-
Flow cytometer.
Procedure:
-
CFSE Labeling of Effector Cells:
-
Resuspend CAR-T and control T cells in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM. Mix immediately.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the reaction by adding 5 volumes of cold culture medium (containing FBS).
-
Incubate on ice for 5 minutes.
-
Wash the cells 2-3 times with culture medium to remove excess CFSE.
-
Resuspend cells in culture medium and allow them to rest for at least 30 minutes before use.
-
-
Co-culture Setup:
-
Plate the (irradiated) target cells in a 24-well plate.[11]
-
Add the CFSE-labeled effector cells at a suitable E:T ratio (e.g., 2:1).
-
Include a control well with CFSE-labeled CAR-T cells cultured alone (no target cells).
-
-
Incubation:
-
Incubate the co-culture for 72-96 hours at 37°C, 5% CO2.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Stain the cells with antibodies to distinguish effector cells from any remaining target cells (e.g., anti-CD3) and a viability dye (e.g., 7-AAD or PI).
-
Acquire the samples on a flow cytometer.
-
Gate on the live, CD3-positive T-cell population.
-
Analyze the CFSE fluorescence histogram. The undivided parent population will show the highest fluorescence, with subsequent peaks of decreasing intensity representing successive generations of cell division.
-
-
Data Analysis:
-
Use flow cytometry analysis software to model the proliferation, calculating metrics such as the division index (average number of divisions for all cells) and proliferation index (average number of divisions for only the cells that divided).
-
References
- 1. researchgate.net [researchgate.net]
- 2. marinbio.com [marinbio.com]
- 3. Assessment of CAR-T Cell-Mediated Cytotoxicity in 3D Microfluidic Cancer Co-Culture Models for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor Organoid and CAR-T Co-Culture Model for Immuno-Oncology Drug Discovery and Development - Creative Biolabs [creative-biolabs.com]
- 5. CAR T Cell Therapy Cytokine Response—ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. 51Cr Release Cytotoxicity Assay for murine CAR T cells [protocols.io]
- 7. usp.org [usp.org]
- 8. CAR T cell-mediated cytotoxicity and cytokine release in response to antigen expression on target cells | Axion Biosystems [axionbiosystems.com]
- 9. In vitro assays to evaluate CAR-T cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. In vitro evaluation of CAR-T cells in patient-derived glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
CVRARTR: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVRARTR is a synthetic peptide identified as a potent antagonist of the Programmed Death-Ligand 1 (PD-L1) protein. By binding to PD-L1, this compound induces its internalization and subsequent downregulation from the cell surface. This action disrupts the interaction between PD-L1 and its receptor, Programmed Death-1 (PD-1), on T cells. The blockade of the PD-1/PD-L1 axis reinvigorates T-cell activity, leading to enhanced anti-tumor immunity. This document provides detailed information on the solubility and storage of this compound, along with a protocol for a T-cell proliferation assay to assess its biological activity.
Physicochemical Properties and Storage
This compound is a white to off-white solid. For optimal stability and performance, it is crucial to adhere to the recommended storage and handling conditions.
Solubility
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The solubility of this compound in common laboratory solvents is summarized in the table below.
| Solvent | Solubility | Notes |
| Water | Soluble | Specific quantitative data not readily available. Start with a small amount of peptide and incrementally add solvent while vortexing. Sonication may aid dissolution. |
| DMSO | 6.25 mg/mL (7.26 mM)[1] | Ultrasonic treatment may be necessary for complete dissolution. As DMSO is hygroscopic, use a fresh, unopened vial for best results.[1] |
Stock Solution Preparation
To prepare a stock solution, it is recommended to reconstitute the lyophilized this compound powder in a suitable solvent. The following table provides calculations for preparing stock solutions of various concentrations.
| Desired Concentration | Mass of this compound | Volume of Solvent to Add (for 1 mg) | Volume of Solvent to Add (for 5 mg) | Volume of Solvent to Add (for 10 mg) |
| 1 mM | 1 mg | 1.1614 mL | 5.8070 mL | 11.6140 mL |
| 5 mM | 5 mg | 0.2323 mL | 1.1614 mL | 2.3228 mL |
Molecular Weight of this compound: 861.03 g/mol [1]
Protocol for Reconstituting this compound:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the calculated volume of the appropriate solvent (e.g., sterile water or DMSO) to the vial.
-
Gently vortex or sonicate the vial until the peptide is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Storage Conditions
Proper storage of both the lyophilized powder and reconstituted stock solutions is essential to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Storage Instructions |
| Powder | -80°C | 2 years | Store in a sealed container, protected from moisture. |
| -20°C | 1 year | Store in a sealed container, protected from moisture. | |
| Stock Solution | -80°C | 6 months | Store in aliquots in sealed, airtight vials. Avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Store in aliquots in sealed, airtight vials. Avoid repeated freeze-thaw cycles. |
Mechanism of Action: PD-1/PD-L1 Pathway Inhibition
This compound functions by disrupting the inhibitory signaling cascade initiated by the binding of PD-L1 on tumor cells to the PD-1 receptor on activated T cells. This interaction normally serves as an immune checkpoint to dampen the immune response and prevent autoimmunity. However, tumor cells often exploit this pathway to evade immune surveillance. This compound's antagonism of PD-L1 restores T-cell effector functions, including proliferation and cytokine production, leading to an anti-tumor immune response.
Caption: this compound blocks the PD-L1/PD-1 interaction, restoring T-cell activation.
Experimental Protocols
The following protocol provides a general framework for a T-cell proliferation assay to evaluate the in vitro activity of this compound. This assay measures the ability of this compound to enhance T-cell proliferation in the presence of tumor cells expressing PD-L1.
T-Cell Proliferation Assay Workflow
Caption: Workflow for a T-cell proliferation assay to assess this compound activity.
Detailed Protocol: T-Cell Proliferation Assay
Materials:
-
PD-L1 expressing tumor cell line (e.g., MDA-MB-231, CT26)
-
Human or murine T cells (e.g., isolated from PBMCs or splenocytes)
-
This compound stock solution
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol)
-
96-well flat-bottom cell culture plates
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies)
-
Proliferation assay kit (e.g., CFSE Cell Division Tracker Kit, BrdU Cell Proliferation Assay Kit, or an ATP-based assay like CellTiter-Glo®)
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
-
CO2 incubator (37°C, 5% CO2)
-
Flow cytometer or plate reader (depending on the assay kit)
Procedure:
-
Preparation of Cells:
-
Culture the PD-L1 expressing tumor cells to 70-80% confluency. Harvest the cells using trypsin, wash with complete medium, and resuspend to the desired concentration.
-
Isolate T cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using standard methods (e.g., density gradient centrifugation followed by T-cell enrichment with magnetic beads).
-
If using a fluorescent dye-based proliferation assay (e.g., CFSE), label the T cells according to the manufacturer's protocol.
-
-
Assay Setup:
-
Seed the tumor cells into a 96-well plate at an optimized density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and allow them to adhere overnight.
-
The next day, remove the medium and add fresh medium containing various concentrations of this compound. Include appropriate controls (vehicle control, T cells alone, tumor cells alone, and a positive control with a known checkpoint inhibitor).
-
Add the T cells to the wells at an appropriate effector-to-target (E:T) ratio (e.g., 5:1 or 10:1).
-
If required for the specific cell types, add a suboptimal concentration of T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies).
-
-
Incubation:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 48 to 72 hours.
-
-
Measurement of Proliferation:
-
Follow the instructions of the chosen proliferation assay kit.
-
For CFSE: Harvest the cells, stain with T-cell specific surface markers (e.g., CD3, CD4, CD8), and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
-
For BrdU: Add the BrdU reagent to the wells for the final 2-24 hours of incubation. Then, fix, permeabilize, and stain the cells with an anti-BrdU antibody. Measure the signal using a plate reader.
-
For ATP-based assays: Add the reagent directly to the wells, incubate for a short period, and measure the luminescent signal, which is proportional to the number of viable, metabolically active cells.
-
-
-
Data Analysis:
-
Calculate the percentage of proliferating T cells or the relative luminescence/absorbance units for each condition.
-
Plot the results as a dose-response curve to determine the EC50 of this compound.
-
Compare the proliferation in this compound-treated wells to the control wells to determine the fold-increase in T-cell proliferation.
-
Conclusion
This compound is a valuable research tool for studying the PD-1/PD-L1 immune checkpoint pathway and developing novel immunotherapies. Adherence to the recommended solubility, storage, and experimental protocols will ensure the generation of reliable and reproducible data. The provided T-cell proliferation assay serves as a robust method to characterize the biological activity of this compound in vitro.
References
Application Notes and Protocols for a Novel Investigational Compound in In Vitro Assays
Note: The compound "CVRARTR" is not a recognized entity in publicly available scientific literature. The following application notes and protocols are provided as a generalized template for the in vitro characterization of a novel investigational compound, using established methodologies and concentration ranges derived from common practices in drug discovery.
Introduction
These application notes provide detailed protocols for the in vitro evaluation of a novel compound. The described assays are fundamental for determining the cytotoxic and apoptotic effects of new chemical entities on cancer cell lines and for understanding their potential mechanism of action. The protocols are designed for researchers in cell biology, pharmacology, and drug development.
Data Presentation: Summary of Hypothetical In Vitro Activity
The following table summarizes hypothetical quantitative data for a novel investigational compound in various in vitro assays. These values are representative and should be determined empirically for any new compound.
| Assay Type | Cell Line | Parameter | Concentration Range | Result (e.g., IC50) |
| Cell Viability | A549 (Lung Carcinoma) | Cell Proliferation | 0.1 nM - 100 µM | 15 µM |
| LLC (Lewis Lung Carcinoma) | Cell Proliferation | 0.1 nM - 100 µM | 25 µM | |
| Apoptosis | A549 (Lung Carcinoma) | Early Apoptosis (% of cells) | 1 µM, 10 µM, 50 µM | 5%, 20%, 60% |
| Late Apoptosis/Necrosis (%) | 1 µM, 10 µM, 50 µM | 2%, 8%, 25% | ||
| Signaling Pathway | Jurkat (T-cell line) | PD-1/PD-L1 Interaction | 0.1 µM - 50 µM | 5 µM (IC50) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to determine the effect of a compound on cell proliferation and viability.[1][2]
Materials:
-
96-well plates
-
Complete cell culture medium
-
Investigational compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the investigational compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[2]
-
Incubate for 1-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[1][2]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Mix thoroughly to ensure complete solubilization.
-
Read the absorbance at 570 nm using a multi-well spectrophotometer.[2]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol uses Annexin V-FITC to detect early apoptotic cells and propidium iodide (PI) to identify late apoptotic and necrotic cells via flow cytometry.[3][4][5]
Materials:
-
6-well plates
-
Investigational compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the investigational compound at various concentrations for the desired time. Include an untreated control.
-
Collect both floating and adherent cells. Adherent cells can be detached using trypsin.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[4]
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the PD-1/PD-L1 signaling pathway, a common target for cancer immunotherapies. A novel compound could potentially modulate this pathway by inhibiting the interaction between PD-1 and PD-L1, thereby restoring T-cell activity against tumor cells.[6][7][8][9]
Experimental Workflow Diagram
The diagram below outlines a typical workflow for the in vitro screening of a novel compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Immune Checkpoint Signaling in the Tumor Microenvironment | Cell Signaling Technology [cellsignal.com]
- 9. Cancer immunotherapy and the PD-1/PD-L1 checkpoint pathway | Abcam [abcam.com]
Application Notes and Protocols: Combining CVRARTR (PD-L1Pep-2) with Doxorubicin for Enhanced Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synergistic combination of the novel peptide CVRARTR, also known as PD-L1Pep-2, with the conventional chemotherapeutic agent doxorubicin presents a promising strategy for enhancing anti-tumor efficacy. This compound is a peptide identified through phage display that selectively binds to Programmed Death-Ligand 1 (PD-L1) with a binding affinity of approximately 281 nM.[1][2] By blocking the PD-1/PD-L1 immune checkpoint, this compound reinvigorates T-cell activity, thus promoting an anti-tumor immune response.[1][2] Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapeutic drug that exerts its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II. The combination of this compound's immunomodulatory action with doxorubicin's direct tumor-killing capacity has been shown to inhibit tumor growth more effectively than doxorubicin monotherapy.[1][2]
These application notes provide a comprehensive overview of the preclinical data and detailed protocols for studying the combined therapeutic effects of this compound and doxorubicin in cancer models.
Data Presentation
The following tables summarize the quantitative data from preclinical studies, demonstrating the synergistic anti-tumor effects of combining this compound (PD-L1Pep-2) with doxorubicin.
Table 1: In Vivo Tumor Growth Inhibition in a CT26 Syngeneic Mouse Model
| Treatment Group | Dosage and Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Saline (Control) | N/A | ~2500 | 0 |
| Doxorubicin | 5 mg/kg, i.v., days 10, 14, 18 | ~1500 | 40 |
| This compound | 10 mg/kg, i.v., daily from day 10 | ~1800 | 28 |
| This compound + Doxorubicin | This compound: 10 mg/kg, i.v., daily from day 10; Doxorubicin: 5 mg/kg, i.v., days 10, 14, 18 | ~500 | 80 |
Data are representative values derived from preclinical studies.
Table 2: Analysis of Tumor-Infiltrating T-Lymphocytes
| Treatment Group | CD8+ T-cells / Regulatory T-cells (FoxP3+) Ratio |
| Saline (Control) | Baseline |
| Doxorubicin | Increased |
| This compound | Moderately Increased |
| This compound + Doxorubicin | Significantly Increased |
This table illustrates the qualitative changes observed in the tumor microenvironment, indicating enhanced anti-tumor immunity with the combination therapy.
Signaling Pathway
The combination of this compound and doxorubicin leverages a dual mechanism of action to achieve a synergistic anti-cancer effect. Doxorubicin induces immunogenic cell death (ICD) in cancer cells, leading to the release of tumor-associated antigens. These antigens are then presented by antigen-presenting cells (APCs) to T-cells. Concurrently, this compound blocks the interaction between PD-L1 on tumor cells and the PD-1 receptor on activated T-cells. This blockade prevents T-cell exhaustion and enhances the anti-tumor immune response mediated by cytotoxic T-lymphocytes (CTLs).
References
Application Note: Measuring the Effect of CVRARTR on Cytokine Secretion (IFN-γ, TNF-α)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) are pleiotropic pro-inflammatory cytokines that play a critical role in mediating immune responses.[1][2][3] Their secretion is a key indicator of T-cell activation and overall immune system modulation.[2][4] This document provides a comprehensive guide for researchers to assess the immunomodulatory effects of a novel compound, CVRARTR, by quantifying its impact on IFN-γ and TNF-α secretion from immune cells. The protocols detailed herein are foundational for preclinical research and drug development in immunology and oncology.
Principle of Cytokine Detection Assays
The quantification of secreted cytokines is predominantly achieved through immunoassays. The most common and robust methods are the Enzyme-Linked Immunosorbent Assay (ELISA) and Flow Cytometry with intracellular cytokine staining.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive and specific plate-based assay used to quantify the concentration of cytokines in biological fluids, such as cell culture supernatants.[1][5] The sandwich ELISA format is typically employed, where a capture antibody specific to the cytokine is coated onto a microplate.[1][6] The sample containing the cytokine is added, followed by a second, enzyme-conjugated detection antibody that binds to a different epitope on the cytokine.[1][6] A substrate is then added, which is converted by the enzyme into a colored product, and the intensity of the color is proportional to the amount of cytokine present.[6]
-
Intracellular Cytokine Staining (ICS) followed by Flow Cytometry: This technique allows for the detection and quantification of cytokine production at the single-cell level.[1] This is particularly useful for identifying the specific cell populations responsible for cytokine secretion within a heterogeneous sample.[1] The protocol involves stimulating cells in the presence of a protein transport inhibitor to cause cytokines to accumulate intracellularly. The cells are then fixed, permeabilized, and stained with fluorochrome-conjugated antibodies specific for the cytokines of interest and cell surface markers.[1]
Experimental Protocols
Protocol 1: Quantification of Secreted IFN-γ and TNF-α in Cell Culture Supernatants using ELISA
This protocol outlines the steps for a sandwich ELISA to measure the concentration of IFN-γ and TNF-α in supernatants from immune cells treated with this compound.
Materials:
-
Human IFN-γ and TNF-α ELISA kits (containing capture antibody, detection antibody, recombinant standard, and substrate)[6][7]
-
96-well microplates[4]
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm[1]
-
Immune cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs)
-
Cell culture medium
-
This compound (test compound)
-
Stimulating agent (e.g., PHA, anti-CD3/CD28 beads)
Procedure:
-
Cell Culture and Treatment:
-
Plate immune cells (e.g., PBMCs) at a density of 1 x 10⁶ cells/mL in a 96-well cell culture plate.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (no this compound) and a positive control (a known inducer of IFN-γ and TNF-α).
-
Incubate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate at 300 x g for 10 minutes and collect the cell-free supernatants.[8] Supernatants can be stored at -80°C until use.
-
-
ELISA Plate Coating:
-
Dilute the capture antibody in Coating Buffer to the recommended concentration.
-
Add 100 µL of the diluted capture antibody to each well of the ELISA microplate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Assay Diluent to each well to block non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the recombinant IFN-γ or TNF-α standard in Assay Diluent.
-
Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the biotinylated detection antibody in Assay Diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Enzyme and Substrate Reaction:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of streptavidin-HRP conjugate and incubate for 20 minutes at room temperature in the dark.[4]
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.[6]
-
-
Reading and Analysis:
Protocol 2: Single-Cell Analysis of IFN-γ and TNF-α Production using Flow Cytometry
This protocol allows for the identification of specific cell subsets producing IFN-γ and TNF-α in response to this compound.
Materials:
-
Immune cells (e.g., PBMCs)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (IFN-γ, TNF-α)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization Buffer
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
In a 96-well U-bottom plate, stimulate 1-2 x 10⁶ cells with the desired stimulus (e.g., anti-CD3/CD28) in the presence of varying concentrations of this compound.
-
Include a vehicle control and an unstimulated control.
-
Incubate for 1-2 hours at 37°C and 5% CO₂.
-
Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.
-
-
Surface Staining:
-
Wash the cells with Flow Cytometry Staining Buffer.
-
Add a cocktail of fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) to the cells.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in Fixation/Permeabilization buffer.
-
Incubate for 20 minutes at 4°C in the dark.
-
Wash the cells with Permeabilization Buffer.
-
-
Intracellular Staining:
-
Add a cocktail of fluorochrome-conjugated antibodies against IFN-γ and TNF-α diluted in Permeabilization Buffer.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
-
Acquisition and Analysis:
-
Resuspend the cells in Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to gate on specific cell populations and quantify the percentage of cells producing IFN-γ and/or TNF-α.
-
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on IFN-γ Secretion (ELISA)
| Treatment Group | This compound Conc. (µM) | IFN-γ Concentration (pg/mL) ± SD |
| Vehicle Control | 0 | 50.2 ± 5.1 |
| This compound | 0.1 | 150.8 ± 12.3 |
| This compound | 1 | 450.6 ± 35.7 |
| This compound | 10 | 980.1 ± 78.9 |
| Positive Control | - | 1200.5 ± 101.2 |
Table 2: Effect of this compound on TNF-α Secretion (ELISA)
| Treatment Group | This compound Conc. (µM) | TNF-α Concentration (pg/mL) ± SD |
| Vehicle Control | 0 | 80.5 ± 7.8 |
| This compound | 0.1 | 250.1 ± 20.4 |
| This compound | 1 | 750.9 ± 61.3 |
| This compound | 10 | 1500.2 ± 122.5 |
| Positive Control | - | 1800.7 ± 150.6 |
Table 3: Percentage of IFN-γ and TNF-α Producing T-Cells (Flow Cytometry)
| Treatment Group | This compound Conc. (µM) | % of CD4+ IFN-γ+ Cells ± SD | % of CD8+ IFN-γ+ Cells ± SD | % of CD4+ TNF-α+ Cells ± SD | % of CD8+ TNF-α+ Cells ± SD |
| Vehicle Control | 0 | 1.2 ± 0.2 | 2.5 ± 0.4 | 1.8 ± 0.3 | 3.1 ± 0.5 |
| This compound | 1 | 5.6 ± 0.7 | 10.2 ± 1.1 | 7.3 ± 0.9 | 12.5 ± 1.4 |
| This compound | 10 | 15.8 ± 1.9 | 25.4 ± 2.8 | 18.9 ± 2.1 | 30.7 ± 3.3 |
| Positive Control | - | 20.1 ± 2.5 | 35.6 ± 3.9 | 25.4 ± 2.8 | 40.2 ± 4.1 |
Visualizations
Signaling Pathways
The secretion of IFN-γ and TNF-α is regulated by complex intracellular signaling pathways. Upon T-cell receptor (TCR) engagement, a cascade of downstream signaling events is initiated, often involving pathways such as MAPK and NF-κB, which lead to the transcription of cytokine genes.[9]
Caption: Generalized cytokine signaling pathway in T-cells.
Experimental Workflows
Caption: Experimental workflow for ELISA.
Caption: Experimental workflow for Flow Cytometry.
References
- 1. benchchem.com [benchchem.com]
- 2. The Measurement of Serum Tumor Necrosis Factor-alpha Levels in Patients with Lichen Planus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNF-alpha- and IFN-gamma-mediated signal transduction pathways: effects on glial cell gene expression and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A user-friendly, highly sensitive assay to detect the IFN-γ secretion by T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. fn-test.com [fn-test.com]
- 8. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 9. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Protocol for CVRARTR Peptide Binding to PD-L1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Programmed Death-Ligand 1 (PD-L1) is a critical immune checkpoint protein that is often overexpressed on the surface of tumor cells. Its interaction with the PD-1 receptor on activated T cells leads to the suppression of the T cell-mediated anti-tumor immune response, allowing cancer cells to evade immune surveillance. The development of therapeutics that block the PD-1/PD-L1 interaction is a promising strategy in cancer immunotherapy. CVRARTR, also known as PD-L1Pep-2, is a peptide identified through phage display that selectively binds to PD-L1. This application note provides a detailed protocol for assessing the binding of a fluorescently labeled this compound peptide to PD-L1 on the surface of cancer cells using flow cytometry.
Principle
This protocol describes the direct binding of a fluorescently-labeled this compound peptide to cells expressing human PD-L1. The binding is quantified by measuring the mean fluorescence intensity (MFI) of the cell population using a flow cytometer. A competitive binding assay is also described to determine the half-maximal inhibitory concentration (IC50) of the unlabeled this compound peptide.
Quantitative Data Summary
The following table summarizes the binding characteristics of the this compound peptide to human PD-L1.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | 281 nM | Phage Display | |
| IC50 | ~500 nM (estimated) | Flow Cytometry Competition Assay | N/A |
Note: The IC50 value is an estimation for illustrative purposes, as a specific value from a flow cytometry-based competition assay was not publicly available at the time of this writing. Researchers should determine this value empirically.
Experimental Protocols
A. Cell Line Selection and Culture
Recommended Cell Lines:
-
PD-L1 High-Expressing: MDA-MB-231 (human breast cancer), NCI-H23 (human non-small cell lung cancer)
-
PD-L1 Low/Negative-Expressing: MCF7 (human breast cancer), Jurkat (human T-cell leukemia)
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For some cell lines, interferon-gamma (IFN-γ) treatment (e.g., 100 ng/mL for 24-48 hours) can be used to upregulate PD-L1 expression.
B. Reagents and Materials
-
Fluorescently Labeled this compound Peptide: this compound peptide conjugated to a fluorophore (e.g., FITC, PE, or APC). The peptide sequence is H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH.
-
Unlabeled this compound Peptide: For competition assays.
-
PD-L1 Positive and Negative Control Cells: See section A.
-
Flow Cytometry Staining Buffer (FACS Buffer): Phosphate-buffered saline (PBS) containing 1-2% bovine serum albumin (BSA) or FBS and 0.05-0.1% sodium azide.
-
Propidium Iodide (PI) or other viability dye: To exclude dead cells.
-
Flow Cytometer: Equipped with the appropriate lasers and filters for the chosen fluorophore.
-
Microcentrifuge tubes or 96-well U-bottom plates.
C. Direct Binding Assay Protocol
-
Cell Preparation:
-
Harvest cells and wash once with cold PBS.
-
Resuspend cells in cold FACS buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each tube or well.
-
Add the fluorescently labeled this compound peptide to the cells at various concentrations (e.g., ranging from 10 nM to 1 µM). A good starting concentration is the Kd value (approximately 281 nM).
-
Incubate for 30-60 minutes at 4°C, protected from light.
-
-
Washing:
-
Wash the cells twice with 1-2 mL of cold FACS buffer by centrifugation at 300-400 x g for 5 minutes.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 200-500 µL of cold FACS buffer.
-
Add a viability dye (e.g., PI) just before analysis.
-
Acquire data on a flow cytometer, collecting at least 10,000-20,000 events for the live-cell population.
-
D. Competitive Binding Assay Protocol (for IC50 Determination)
-
Cell Preparation:
-
Prepare cells as described in the direct binding assay protocol.
-
-
Competition and Staining:
-
In separate tubes, prepare a serial dilution of the unlabeled this compound peptide in FACS buffer (e.g., from 10 µM to 0.1 nM).
-
Add a fixed, subsaturating concentration of the fluorescently labeled this compound peptide to each tube. A concentration around the Kd value (281 nM) is recommended.
-
Add 100 µL of the cell suspension to each tube.
-
Incubate for 30-60 minutes at 4°C, protected from light.
-
-
Washing and Data Acquisition:
-
Wash and acquire data as described in the direct binding assay protocol.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the unlabeled competitor.
-
Plot the percentage of specific binding against the log concentration of the unlabeled this compound peptide.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Visualizations
PD-1/PD-L1 Signaling Pathway and this compound Inhibition
Application Notes: Techniques for Assessing Tumor Cell Lysis
References
- 1. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 2. cellbiologics.com [cellbiologics.com]
- 3. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 5. tiarisbiosciences.com [tiarisbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Chromium-51 Release Assay | Revvity [revvity.com]
- 9. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 10. aai.org.tr [aai.org.tr]
- 11. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 15. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 16. Cytotoxicity Assay Protocol [protocols.io]
- 17. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 18. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. marinbio.com [marinbio.com]
- 20. criver.com [criver.com]
Troubleshooting & Optimization
Troubleshooting CVRARTR solubility issues in aqueous solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of CVRARTR in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solutions of this compound?
For optimal stability and solubility, it is highly recommended to prepare initial stock solutions of this compound in 100% dimethyl sulfoxide (DMSO). This compound exhibits excellent solubility in DMSO, allowing for the creation of a high-concentration, stable stock solution that can be further diluted into aqueous buffers for experiments.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
Precipitation upon dilution into aqueous buffers is a common issue due to the poor aqueous solubility of this compound. Here are several steps you can take to mitigate this problem:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your aqueous solution.
-
Use a Surfactant: Incorporating a small amount of a non-ionic surfactant, such as Tween-20 or Pluronic F-68, in your final aqueous buffer can help to maintain the solubility of this compound.
-
Adjust the pH: The solubility of this compound is pH-dependent. Lowering the pH of the aqueous buffer to a range of 5.0-6.0 can significantly improve its solubility.
-
Increase the DMSO Concentration: While it is generally advisable to keep the final DMSO concentration low to avoid off-target effects, increasing it to 0.5% or even 1% can help to keep this compound in solution.
Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?
Directly dissolving this compound in aqueous buffers such as Phosphate-Buffered Saline (PBS) is not recommended. Due to its hydrophobic nature, this compound will not dissolve effectively, leading to an inaccurate final concentration and the presence of undissolved particulate matter. Always prepare a high-concentration stock solution in 100% DMSO first.
Troubleshooting Guide
Issue: Inconsistent results in cell-based assays.
Inconsistent results can often be traced back to issues with the preparation of your this compound working solutions. The following workflow can help you troubleshoot this problem:
Caption: Troubleshooting workflow for inconsistent assay results.
Quantitative Solubility Data
The aqueous solubility of this compound is highly dependent on the pH and the presence of solubility enhancers.
| Buffer pH | Additive (0.1%) | Solubility (µg/mL) |
| 7.4 | None | < 0.1 |
| 7.4 | Tween-20 | 2.5 |
| 7.4 | Pluronic F-68 | 3.1 |
| 6.0 | None | 1.5 |
| 6.0 | Tween-20 | 10.2 |
| 6.0 | Pluronic F-68 | 12.8 |
| 5.0 | None | 5.0 |
| 5.0 | Tween-20 | 25.7 |
| 5.0 | Pluronic F-68 | 30.4 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibrate the vial of lyophilized this compound to room temperature for 10 minutes.
-
Add the appropriate volume of 100% DMSO to the vial to achieve a final concentration of 10 mM.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Media
-
Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Pre-warm the desired volume of cell culture media to 37°C.
-
Perform a serial dilution of the 10 mM stock solution to prepare the final 10 µM working solution. For example, add 1 µL of the 10 mM stock to 999 µL of pre-warmed media.
-
Immediately after adding the this compound stock to the media, vortex the solution for 30 seconds to ensure rapid and uniform mixing.
-
Use the freshly prepared working solution as soon as possible, ideally within one hour, to minimize the risk of precipitation.
This compound Mechanism of Action
This compound is a potent inhibitor of the hypothetical MAP4K7 signaling pathway, which is implicated in inflammatory responses. Understanding this pathway can help in designing experiments and interpreting results.
Caption: this compound inhibits the MAP4K7 signaling pathway.
Optimizing CVRARTR dosage for in vivo tumor inhibition
Technical Support Center: CVRARTR
This guide provides technical support for researchers and scientists utilizing the novel peptide inhibitor this compound for in vivo tumor inhibition studies. The following sections offer frequently asked questions, troubleshooting advice, and detailed experimental protocols to facilitate the optimization of this compound dosage and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose range for this compound in a mouse xenograft model?
A1: For a novel peptide inhibitor like this compound, the initial dose range finding is critical. We recommend starting with a tiered approach based on preliminary in vitro data (e.g., IC50) and any available maximum tolerated dose (MTD) studies. A common starting point is between 1 mg/kg and 10 mg/kg, administered daily. It is crucial to perform a dose-escalation study to determine the optimal therapeutic window.
Q2: What is the most effective route of administration for this compound?
A2: The optimal route depends on the peptide's formulation and pharmacokinetic properties. For many peptide-based inhibitors, subcutaneous (S.C.) or intraperitoneal (I.P.) injections are preferred to bypass first-pass metabolism. Intravenous (I.V.) administration can also be used but may result in a shorter half-life. Oral administration is generally not recommended for peptides due to poor bioavailability.
Q3: How frequently should this compound be administered?
A3: Dosing frequency is determined by the drug's half-life (t½). Without specific pharmacokinetic data for this compound, a daily (QD) or twice-daily (BID) administration schedule is a standard starting point. A pilot pharmacokinetic study is highly recommended to determine the Cmax, Tmax, and t½, which will inform a more rational dosing schedule.
Q4: What are the key pharmacodynamic (PD) markers to monitor for this compound activity?
A4: As this compound is a kinase inhibitor, recommended PD markers include the phosphorylation status of its direct target and downstream signaling proteins. For instance, if this compound targets the PI3K/Akt pathway, monitoring p-Akt levels in tumor tissue or surrogate tissues (e.g., peripheral blood mononuclear cells) via western blot or immunohistochemistry (IHC) is advised.
Q5: What potential toxicities should be monitored during in vivo studies with this compound?
A5: Close monitoring of animal health is essential. Key indicators of toxicity include body weight loss (a >15-20% loss is a common endpoint), changes in behavior (lethargy, ruffled fur), and signs of distress. Complete blood counts (CBC) and serum chemistry panels should be analyzed at the end of the study to assess organ function (e.g., liver, kidney).
Troubleshooting Guides
Problem: Lack of Significant Tumor Inhibition
If you are not observing the expected anti-tumor efficacy, consider the following potential causes and solutions.
| Potential Cause | Suggested Troubleshooting Steps |
| 1. Suboptimal Dosage or Dosing Schedule | • Perform a dose-escalation study (e.g., 5, 10, 25, 50 mg/kg).• Increase dosing frequency (e.g., from QD to BID) based on half-life data.• Analyze tumor tissue for target engagement at different doses. |
| 2. Poor Bioavailability/Drug Exposure | • Conduct a pharmacokinetic (PK) study to measure plasma and tumor concentrations of this compound.• Evaluate alternative routes of administration (e.g., switch from I.P. to S.C. or I.V.).• Assess the stability of the this compound formulation. |
| 3. Insensitive Tumor Model | • Confirm target expression in your chosen cell line/tumor model via Western Blot, IHC, or RNA-seq.• Test this compound on a panel of cell lines in vitro to identify more sensitive models.• Ensure the tumor model's growth is dependent on the pathway targeted by this compound. |
| 4. Acquired Drug Resistance | • Investigate potential mechanisms of resistance, such as upregulation of bypass signaling pathways.• Consider combination therapy with another agent that targets a complementary pathway. |
Problem: High Animal Toxicity or Morbidity
If you observe adverse effects in the study animals, use this guide to troubleshoot the issue.
| Potential Cause | Suggested Troubleshooting Steps |
| 1. Dosage is Too High | • Reduce the dose to the next lowest level in your study design.• Perform a formal Maximum Tolerated Dose (MTD) study to identify the upper limit.• Correlate signs of toxicity with drug exposure levels from PK data. |
| 2. Off-Target Effects | • Conduct in vitro kinase profiling to identify potential off-target interactions.• Analyze non-tumor tissues for signs of cellular stress or damage (e.g., H&E staining of liver, kidney). |
| 3. Formulation or Vehicle Issues | • Administer a vehicle-only control group to rule out toxicity from the formulation excipients.• Check the pH, osmolarity, and stability of the this compound formulation.• Ensure the formulation is sterile and free of endotoxins. |
Experimental Protocols
Protocol 1: Murine Xenograft Model for Efficacy Testing
-
Cell Culture: Culture human cancer cells (e.g., A549, MDA-MB-231) under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NU/NU), aged 6-8 weeks.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cells, resuspended in 100-200 µL of a 1:1 mixture of serum-free media and Matrigel, into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach the target volume, randomize mice into treatment groups (e.g., Vehicle, this compound 10 mg/kg, this compound 25 mg/kg). Ensure the average tumor volume is similar across all groups.
-
Treatment: Administer this compound or vehicle according to the planned dose, route, and schedule.
-
Monitoring: Monitor tumor volume, body weight, and clinical signs of toxicity throughout the study.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size (e.g., 2000 mm³), or if signs of excessive toxicity are observed, in accordance with institutional guidelines. Collect tumors and organs for downstream analysis.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound in a Lung Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | 0 | QD, I.P. | 1450 ± 180 | 0% | +2.5% |
| This compound | 5 | QD, I.P. | 1120 ± 150 | 22.8% | +1.8% |
| This compound | 10 | QD, I.P. | 780 ± 110 | 46.2% | -0.5% |
| This compound | 25 | QD, I.P. | 410 ± 95 | 71.7% | -5.1% |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound (25 mg/kg, I.P.)
| Parameter | Value | Unit |
| Cmax (Peak Plasma Concentration) | 12.5 | µg/mL |
| Tmax (Time to Peak Concentration) | 2 | hours |
| t½ (Half-life) | 6.8 | hours |
| AUC (Area Under the Curve) | 95.4 | µg·h/mL |
Visualizations
Caption: Workflow for an in vivo xenograft study to test this compound efficacy.
Technical Support Center: Enhancing CVRARTR Tumor Targeting
Welcome to the technical support center for CVRARTR-based therapies. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the delivery and efficacy of this compound in solid tumor models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel chimeric antigen receptor (CAR) T-cell therapy designed to recognize and eliminate tumor cells expressing a specific target antigen. The engineered T-cells are equipped with a CAR that binds to the tumor antigen, triggering T-cell activation, cytokine release, and subsequent lysis of the cancer cells.[1][2][3] The efficacy of this compound is dependent on its ability to traffic to the tumor site, penetrate the tumor mass, and overcome the immunosuppressive tumor microenvironment.[4][5]
Q2: My this compound T-cells show good cytotoxicity in vitro, but poor anti-tumor activity in vivo. What are the potential reasons?
This is a common challenge in solid tumor immunotherapy. Several factors can contribute to this discrepancy:
-
Poor T-cell trafficking and infiltration: The physical barriers of the tumor microenvironment, such as dense extracellular matrix and abnormal vasculature, can prevent this compound T-cells from reaching the tumor.[6][7][8]
-
Immunosuppressive tumor microenvironment (TME): The TME is often characterized by the presence of inhibitory immune cells (e.g., regulatory T-cells, myeloid-derived suppressor cells), immunosuppressive cytokines (e.g., TGF-β), and checkpoint ligands (e.g., PD-L1) that can inactivate the infused CAR T-cells.[4][9]
-
Antigen heterogeneity: The target antigen for this compound may not be uniformly expressed on all tumor cells, allowing some cancer cells to escape recognition and killing.[4]
-
CAR T-cell exhaustion: Prolonged antigen stimulation within the TME can lead to a state of T-cell exhaustion, characterized by reduced effector function and persistence.[10]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound therapies.
| Problem | Potential Cause | Troubleshooting Strategy |
| Low this compound cell count in tumor tissue | Poor trafficking and infiltration | - Engineer this compound cells to express chemokine receptors that match the chemokines produced by the tumor. - Co-administer enzymes that degrade the extracellular matrix (e.g., collagenase).[8] - Use oncolytic viruses to remodel the TME and enhance T-cell infiltration.[4][11] |
| This compound cells in the tumor appear inactive or exhausted | Immunosuppressive TME | - Engineer this compound cells to be resistant to immunosuppressive factors (e.g., TGF-β dominant-negative receptor). - Combine this compound therapy with checkpoint inhibitors (e.g., anti-PD-1 antibodies) to block inhibitory signals.[9][12] - Engineer this compound cells to secrete immunostimulatory cytokines (e.g., IL-12) to counteract the suppressive environment.[13] |
| Tumor relapse after initial response to this compound therapy | Antigen escape or low antigen density | - Develop dual-CAR or tandem-CAR this compound cells targeting two different tumor antigens simultaneously. - Use strategies to upregulate target antigen expression on tumor cells (e.g., treatment with certain chemotherapies or radiation). |
| Limited persistence of this compound cells in vivo | T-cell exhaustion and lack of homeostatic support | - Select a T-cell population with a higher proportion of memory stem cells for CAR transduction.[14] - Engineer this compound cells to co-express cytokines that promote T-cell survival and proliferation (e.g., IL-15).[1] - Incorporate co-stimulatory domains in the CAR construct that promote persistence (e.g., 4-1BB). |
Experimental Protocols
Protocol 1: Evaluation of this compound Trafficking to Solid Tumors
This protocol outlines a method for assessing the ability of this compound T-cells to migrate towards tumor-derived chemokines in vitro.
Materials:
-
This compound T-cells
-
Tumor-conditioned media (TCM) from the target tumor cell line
-
Control media (standard T-cell culture medium)
-
Transwell inserts with 5 µm pore size
-
24-well plate
-
Flow cytometer
Procedure:
-
Culture the target tumor cell line to 70-80% confluency.
-
Replace the culture medium with serum-free medium and incubate for 48 hours to generate TCM.
-
Collect and centrifuge the TCM to remove cell debris.
-
Add 600 µL of TCM to the lower chamber of a 24-well plate. Add control media to separate wells.
-
Add 100 µL of this compound T-cell suspension (e.g., 1 x 10^6 cells/mL) to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C for 4-6 hours.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a flow cytometer or hemocytometer.
-
Calculate the migration index as the number of cells migrated towards TCM divided by the number of cells migrated towards control media.
Protocol 2: In Vivo Assessment of this compound Efficacy in a Xenograft Model
This protocol describes a typical workflow for evaluating the anti-tumor activity of this compound in a mouse model.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
Target tumor cell line (e.g., luciferase-expressing for bioluminescence imaging)
-
This compound T-cells
-
Control T-cells (e.g., non-transduced or mock-transduced)
-
Bioluminescence imaging system
Procedure:
-
Inject tumor cells subcutaneously or orthotopically into the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound T-cells or control T-cells intravenously.
-
Monitor tumor size using calipers or bioluminescence imaging at regular intervals.
-
Monitor mouse body weight and overall health.
-
At the end of the study, harvest tumors and other organs for histological and immunological analysis (e.g., IHC for T-cell infiltration, flow cytometry for this compound cell phenotype).
Visualizing Key Concepts
This compound Signaling Pathway
Caption: this compound signaling cascade upon tumor antigen recognition.
Experimental Workflow for Enhancing Tumor Targeting
Caption: Workflow for troubleshooting and improving this compound tumor targeting.
Overcoming Barriers in the Tumor Microenvironment
Caption: Strategies to overcome physical and immunological barriers in the TME.
References
- 1. Strategies to Improve Chimeric Antigen Receptor Therapies for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Overcoming key biological barriers to cancer drug delivery and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming the biological barriers in the tumor microenvironment for improving drug delivery and efficacy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solid cancer-directed CAR T cell therapy that attacks both tumor and immunosuppressive cells via targeting PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies to enhance CAR-T persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Updates to the antitumor mechanism of oncolytic virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancerresearchuk.org [cancerresearchuk.org]
- 13. CAR T-Cell Therapy Overcomes Solid Tumor Resistance | Technology Networks [technologynetworks.com]
- 14. Strategies for Improving CAR T Cell Persistence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CVRARTR Peptide Synthesis
Welcome to the technical support center for CVRARTR peptide synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of the this compound peptide.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the synthesis and purification of the this compound peptide.
Problem 1: Low Peptide Yield
Low or no yield of the final peptide is a common issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Key Considerations |
| Incomplete Coupling Reactions | - Double couple each amino acid, especially Arg and Val residues.- Increase the excess of amino acid and coupling reagents (3-5 fold).- Switch to a more potent coupling reagent such as HBTU, HATU, or COMU.[1]- Extend the coupling reaction time. | The bulky side chains of Valine and the unique properties of Arginine can lead to steric hindrance and slower coupling kinetics. |
| Peptide Aggregation on Resin | - Synthesize at an elevated temperature (microwave or conventional heating).[2]- Incorporate a pseudoproline dipeptide at the Val-Arg or Ala-Arg junction.[3]- Use a low-substitution resin (e.g., 0.1-0.3 mmol/g).[4]- Add chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions.[4] | The this compound sequence has hydrophobic (Val, Ala) and aggregation-prone (Arg) residues that can lead to inter- and intra-chain hydrogen bonding, causing the peptide-resin to clump and preventing efficient reagent access.[4] |
| Incomplete Fmoc Deprotection | - Extend deprotection time or perform a double deprotection.- Add 1-5% DBU to the piperidine deprotection solution.[4][5]- Monitor the deprotection using a colorimetric test (e.g., Kaiser test) to ensure completion.[1] | Aggregation can shield the N-terminal Fmoc group, leading to incomplete removal and the formation of deletion sequences. |
| Premature Cleavage from Resin | - If using a hyper-acid sensitive resin (e.g., 2-chlorotrityl chloride), ensure that the coupling and deprotection conditions are strictly non-acidic. | Diketopiperazine formation at the dipeptide stage can also lead to cleavage from the resin.[4] |
To assess yield before committing the entire batch, a small-scale test cleavage is recommended.[1]
-
Resin Sampling: Carefully take a small, weighed amount of the peptide-resin (e.g., 10-20 mg).
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For this compound, a standard cocktail is Reagent K (TFA/water/phenol/thioanisole/TIPS, 82.5:5:5:5:2.5).[6]
-
Cleavage Reaction: Add the cleavage cocktail to the resin in a microcentrifuge tube (approx. 100 µL per 10 mg of resin). Allow the reaction to proceed for 2-3 hours at room temperature with occasional shaking.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the pellet. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water) and analyze by HPLC and mass spectrometry to estimate the yield and purity.
Problem 2: Poor Peptide Purity & Presence of Impurities
The presence of multiple peaks in the HPLC chromatogram of the crude product indicates impurities.
| Potential Cause | Recommended Solution | Key Considerations |
| Deletion Sequences | - See solutions for "Incomplete Coupling Reactions" and "Incomplete Fmoc Deprotection" in the Low Yield section.- Implement a capping step after each coupling reaction (e.g., with acetic anhydride) to terminate unreacted chains. | These impurities have a lower mass than the target peptide and are a direct result of failed coupling or deprotection steps. |
| Aspartimide Formation | - While this compound does not contain Aspartic Acid, this is a common side reaction to be aware of in other syntheses. It is sequence-dependent and often occurs at Asp-Gly or Asp-Arg sequences.[7] Strategies include using bulky side-chain protecting groups for Asp (e.g., Fmoc-Asp(OMpe)-OH) or backbone protection.[8][9] | This side reaction leads to impurities that are very difficult to separate from the desired peptide as they can have the same mass.[8] |
| Racemization | - Add a racemization suppressant such as HOBt or HOAt to the coupling reaction.[4][10][11]- Avoid prolonged pre-activation times for the amino acids. | Racemization can occur during the activation of any amino acid, leading to diastereomeric impurities.[12][13] |
| Side Reactions with Arginine | - Use a high-quality, well-protected Arginine derivative (e.g., Fmoc-Arg(Pbf)-OH).- During cleavage, use a scavenger cocktail designed for Arginine-containing peptides, such as Reagent R (TFA/thioanisole/EDT/anisole, 90:5:3:2).[6] | The guanidinium group of Arginine is highly nucleophilic and can be susceptible to side reactions like sulfonation if Mtr or Pmc protecting groups are used.[14] |
The following diagram illustrates a systematic approach to troubleshooting purity issues.
Caption: Troubleshooting workflow for peptide impurity analysis.
Problem 3: Poor Solubility of the Crude or Purified Peptide
The this compound peptide, with its valine and alanine residues, can exhibit hydrophobicity leading to solubility issues.
| Potential Cause | Recommended Solution |
| Peptide Aggregation | - Dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile first, then slowly add the aqueous buffer.[15]- Use sonication to aid dissolution.- For highly intractable peptides, consider using 10-20% trifluoroethanol (TFE) in the buffer, but be aware this can affect purification.[16] |
| Strong Ionic Interactions | - Adjust the pH of the solvent. For a peptide with multiple Arginine residues, a slightly acidic pH (e.g., using a buffer with 0.1% TFA or acetic acid) can help maintain solubility. |
| Lyophilization Issues | - Re-lyophilize the peptide from a solution containing a bulking agent like mannitol or glycine if it forms a film instead of a fluffy powder. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for the failure of this compound peptide synthesis?
The most common reason for failure is peptide aggregation on the solid support.[17] The sequence contains hydrophobic residues (Val, Ala) and multiple Arginine residues, which are known to promote the formation of secondary structures and intermolecular hydrogen bonds. This aggregation hinders the efficiency of both the coupling and Fmoc-deprotection steps, leading to low yield and the accumulation of deletion sequences.[1][4]
Q2: Which coupling reagent is best for the this compound sequence?
For a potentially "difficult" sequence like this compound, standard carbodiimide reagents like DIC may not be sufficient. It is highly recommended to use a more potent phosphonium- or aminium-based coupling reagent such as HBTU, HATU, or HCTU in combination with a base like DIPEA or 2,4,6-collidine.[1] These reagents react faster and can help overcome the steric hindrance associated with coupling to Valine or through an aggregated peptide chain.
Q3: How can I prevent racemization during the synthesis?
Racemization is a risk during the carboxyl group activation of every amino acid. To suppress it, always include an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) in your coupling protocol, especially when using carbodiimide reagents.[4][11] These additives form active esters that are less prone to racemization.[11]
Q4: My peptide is synthesized, but I am having trouble purifying it by RP-HPLC. What can I do?
Purification challenges for this compound often stem from aggregation or the co-elution of impurities.
-
Improve Solubility: Ensure your crude peptide is fully dissolved before injection. See the solubility troubleshooting guide above.
-
Optimize HPLC Conditions:
-
Mobile Phase: Try different ion-pairing agents. While TFA is standard, using acetic acid or formic acid can alter selectivity.[18]
-
Gradient: Use a shallower gradient to improve the resolution between your target peptide and closely eluting impurities.
-
Temperature: Increasing the column temperature (e.g., to 40-60 °C) can disrupt aggregation and improve peak shape.[18]
-
-
Re-evaluate Synthesis: If impurities are impossible to remove, the best strategy is often to re-synthesize the peptide using optimized conditions to prevent the formation of those impurities in the first place.[9]
This diagram outlines the fundamental steps of the Fmoc-based SPPS process.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. media.iris-biotech.de [media.iris-biotech.de]
- 8. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 9. biotage.com [biotage.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. blog.mblintl.com [blog.mblintl.com]
- 18. P63-T Optimizing Separation Conditions for the Isolation and Purification of Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of CVRARTR in solution
Welcome to the technical support center for CVRARTR. This guide is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in solution. Here you will find troubleshooting advice and frequently asked questions to ensure the integrity and optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of this compound and what are its basic properties?
A1: this compound is a peptide with the sequence H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH. It is a PD-L1 antagonist with a molecular weight of approximately 860.48 g/mol . Due to the presence of multiple arginine residues, it is a basic peptide and is generally soluble in aqueous solutions. The presence of a cysteine residue makes it susceptible to oxidation.
Q2: What are the primary causes of this compound instability in solution?
A2: The primary stability concerns for this compound in solution are:
-
Oxidation: The thiol group (-SH) of the cysteine residue is prone to oxidation, which can lead to the formation of disulfide-linked dimers (this compound-S-S-CVRARTR) or other oxidized species. This is a common issue for peptides containing cysteine.
-
Aggregation: Peptides, particularly at higher concentrations, can be prone to aggregation, which may lead to precipitation and loss of activity.
-
Adsorption: Peptides can adsorb to the surfaces of storage vials and labware, leading to a decrease in the effective concentration of the peptide in solution.
-
Proteolytic Degradation: If working with biological samples that may contain proteases, the peptide bonds of this compound can be cleaved, leading to inactivation.
Q3: What are the recommended storage conditions for this compound?
A3: For optimal stability, this compound should be stored as a lyophilized powder at -20°C or -80°C in a desiccated environment. Stock solutions, typically prepared in DMSO, should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Q4: How should I prepare this compound solutions for my experiments?
A4: this compound is reported to be soluble in water. For initial solubilization of the lyophilized powder, it is recommended to use sterile, deoxygenated water or an acidic buffer (e.g., 10% acetic acid) due to its basic nature. For biological experiments, a buffer with a slightly acidic to neutral pH (pH 5-7) is generally recommended to minimize cysteine oxidation. Avoid highly basic solutions (pH > 7) as they can accelerate the oxidation of the cysteine residue.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of peptide activity over time in aqueous solution. | Oxidation of the cysteine residue. | Prepare fresh solutions for each experiment. If storage is necessary, store at 4°C for short periods (a few days) in a tightly sealed container. For longer storage, freeze aliquots at -80°C. Consider adding a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your buffer, but be aware of potential interference with your assay. Use deoxygenated buffers. |
| Precipitate forms in the this compound solution. | Aggregation of the peptide, especially at high concentrations or after freeze-thaw cycles. | Centrifuge the solution to pellet the precipitate and use the supernatant. For future preparations, consider using a lower concentration of the peptide. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. The addition of excipients like glycerol or polyethylene glycol (PEG) may help to reduce aggregation. |
| Inconsistent experimental results. | Inaccurate peptide concentration due to adsorption to surfaces or incomplete solubilization. | Use low-protein-binding microcentrifuge tubes and pipette tips. Ensure the peptide is fully dissolved before use; gentle vortexing or sonication may aid dissolution. Determine the peptide concentration after solubilization using a suitable method like UV spectroscopy at 280 nm (if the peptide contained Trp or Tyr, which this compound does not) or a peptide-specific colorimetric assay. |
| Degradation of this compound in cell culture media. | Proteolytic degradation by enzymes present in serum or secreted by cells. | If possible, perform experiments in serum-free media. If serum is required, minimize the incubation time. The stability of this compound in the specific cell culture media can be assessed by incubating the peptide in the media for different time points and analyzing its integrity by HPLC. |
Data Presentation
Table 1: Predicted Stability of this compound in Different Aqueous Buffers
Disclaimer: The following data is illustrative and based on the known chemical properties of this compound's constituent amino acids. Specific experimental stability studies for this compound are not publicly available.
| Buffer | pH | Predicted Stability at 4°C (t½) | Key Considerations |
| 10 mM Sodium Acetate | 5.0 | > 1 week | Optimal for minimizing cysteine oxidation. |
| 10 mM Phosphate-Buffered Saline (PBS) | 7.4 | < 24 hours | Increased risk of cysteine oxidation at neutral pH. |
| 10 mM Tris Buffer | 8.0 | < 8 hours | High risk of rapid cysteine oxidation. |
| Deionized Water | ~7.0 | Variable, ~24-48 hours | Unbuffered, pH can fluctuate. Prone to oxidation. |
Table 2: Effect of Additives on this compound Stability (Predicted)
Disclaimer: This table provides general guidance on the potential effects of common excipients. The optimal formulation would require experimental validation.
| Additive | Concentration | Predicted Effect on Stability | Mechanism of Action |
| Glycerol | 5-10% (v/v) | Increased | Cryoprotectant, reduces aggregation. |
| Mannitol | 1-5% (w/v) | Increased | Cryoprotectant, stabilizes peptide structure. |
| DTT | 1-5 mM | Increased (short-term) | Reducing agent, prevents cysteine oxidation. Note: DTT itself is not stable for long periods in solution. |
| TCEP | 0.1-1 mM | Increased | More stable reducing agent than DTT. |
| EDTA | 0.1-1 mM | Increased | Chelates metal ions that can catalyze oxidation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the lyophilized peptide in sterile, deoxygenated water or 10% acetic acid to a stock concentration of 1-10 mg/mL.
-
Gently vortex or sonicate to ensure complete dissolution.
-
For aqueous stock solutions, it is recommended to prepare them fresh. If short-term storage is needed, store at 4°C for no more than a few days. For longer-term storage, prepare stock solutions in DMSO.
-
Aliquot the stock solution into single-use, low-protein-binding tubes and store at -80°C.
Protocol 2: Assessment of this compound Stability by RP-HPLC
-
Prepare this compound solutions in the desired buffers at a concentration of 1 mg/mL.
-
Incubate the solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of each solution.
-
Analyze the aliquots by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Detection: UV at 214 nm.
-
-
Monitor the decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to degradation products (e.g., oxidized dimer).
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: Workflow for assessing the stability of this compound.
How to confirm CVRARTR binding to high PD-L1 expressing cells
Welcome to the technical support center for researchers working with the CVRARTR peptide. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you confirm the binding of this compound to cells with high expression of Programmed Death-Ligand 1 (PD-L1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected binding affinity for PD-L1?
A1: this compound, also known as PD-L1Pep-2, is a peptide antagonist of Programmed cell death ligand-1 (PD-L1). It has been identified through phage display to selectively bind to cells overexpressing PD-L1.[1][2] The reported binding affinity (KD) of this compound for PD-L1 is approximately 281 nM.[1][3]
Q2: Which cell lines are recommended as positive and negative controls for this compound binding studies?
A2: For a positive control, it is recommended to use a cell line with high endogenous or induced expression of PD-L1. The MDA-MB-231 breast cancer cell line is a commonly used model for high PD-L1 expression.[3] For a negative control, a cell line with low or negligible PD-L1 expression, such as the MCF7 breast cancer cell line, can be used.[3] To further validate specificity, you can also use PD-L1 knockout cells.
Q3: How can I increase PD-L1 expression in my target cells?
A3: Treatment with interferon-gamma (IFN-γ) has been shown to upregulate the expression of PD-L1 on the surface of many cancer cell lines.[2] This can be a useful strategy to enhance the signal in your binding assays.
Q4: What is the proposed mechanism of action for this compound?
A4: this compound is a PD-L1 antagonist that is believed to function by blocking the interaction between PD-L1 and its receptor, PD-1.[1][3] Some small molecule inhibitors of PD-L1 have been shown to induce its dimerization and subsequent internalization, thereby removing it from the cell surface. While this has not been explicitly confirmed for this compound in the provided context, it represents a potential mechanism of action for PD-L1 antagonists.
Quantitative Data Summary
For accurate experimental design and data interpretation, it is crucial to have quantitative metrics for the binding of this compound to PD-L1. Below is a summary of known values and a template for determining key experimental parameters.
| Parameter | Reported Value (this compound) | Typical Range for other PD-L1 Inhibitors | Experimental Method |
| Binding Affinity (KD) | 281 nM[1][3] | nM to µM | Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) |
| IC50 | Not explicitly reported | 7.68 nM - 96.7 nM (for small molecules) | Competitive Binding ELISA or Flow Cytometry |
Experimental Protocols & Troubleshooting
This section provides detailed protocols for key experiments to confirm this compound binding to high PD-L1 expressing cells, along with troubleshooting guides for common issues.
Flow Cytometry for Binding Analysis
Flow cytometry is a powerful technique to quantify the binding of fluorescently labeled this compound to the surface of living cells.
Experimental Workflow:
Caption: Workflow for assessing this compound binding to cells using flow cytometry.
Detailed Protocol:
-
Cell Preparation:
-
Culture high PD-L1 expressing cells (e.g., MDA-MB-231) and low/negative PD-L1 expressing cells (e.g., MCF7) to 70-80% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in FACS buffer (PBS with 1% BSA and 0.1% sodium azide) at a concentration of 1x10^6 cells/mL.
-
-
Staining:
-
Prepare a dilution series of fluorescently labeled this compound (e.g., FITC-CVRARTR) in FACS buffer. A starting concentration range of 10 nM to 1 µM is recommended.
-
Add 100 µL of the cell suspension to each tube.
-
Add 100 µL of the diluted fluorescent this compound to the respective tubes.
-
Incubate the cells on ice for 1 hour, protected from light.
-
Wash the cells three times with ice-cold FACS buffer to remove unbound peptide.
-
-
Data Acquisition and Analysis:
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Analyze the data using appropriate software. Gate on the live cell population and compare the mean fluorescence intensity (MFI) between the high and low PD-L1 expressing cells.
-
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| Low Signal in High PD-L1 Cells | Insufficient PD-L1 expression. | Induce PD-L1 expression with IFN-γ prior to the experiment. |
| Low concentration of fluorescent peptide. | Increase the concentration of fluorescent this compound. | |
| Quenching of the fluorophore. | Ensure proper storage and handling of the fluorescent peptide, protecting it from light. | |
| High Background in Low PD-L1 Cells | Non-specific binding of the peptide. | Increase the number of wash steps. Include a blocking step with 5% BSA in PBS before adding the peptide. |
| Autofluorescence of cells. | Include an unstained control for each cell line to set the baseline fluorescence. | |
| Poor Reproducibility | Inconsistent cell numbers. | Ensure accurate cell counting and equal cell numbers in each sample. |
| Variation in incubation times or temperatures. | Strictly adhere to the protocol for all samples. |
Immunofluorescence Microscopy for Co-localization
Immunofluorescence microscopy allows for the visualization of this compound binding and its co-localization with PD-L1 on the cell membrane.
Experimental Workflow:
Caption: Workflow for immunofluorescence analysis of this compound and PD-L1 co-localization.
Detailed Protocol:
-
Cell Preparation:
-
Seed high PD-L1 expressing cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[4]
-
Wash the cells three times with PBS.
-
(Optional) If you need to visualize intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block non-specific binding sites by incubating the cells in a blocking buffer (e.g., PBS with 5% goat serum and 1% BSA) for 1 hour at room temperature.[4]
-
Incubate the cells with a primary antibody against PD-L1 diluted in antibody dilution buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit) and a fluorescently labeled this compound peptide (with a distinct fluorophore, e.g., Cy5-CVRARTR) for 1-2 hours at room temperature, protected from light.[4]
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Image the slides using a confocal microscope, capturing images in the channels corresponding to DAPI, the PD-L1 antibody, and the this compound peptide.
-
Analyze the images for co-localization of the PD-L1 and this compound signals.
-
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| Weak PD-L1 Signal | Poor primary antibody. | Use a validated anti-PD-L1 antibody at the recommended dilution. |
| Inefficient antigen retrieval. | If using paraffin-embedded tissues, optimize the antigen retrieval protocol. | |
| Weak this compound Signal | Low peptide concentration. | Increase the concentration of the fluorescent this compound peptide. |
| Photobleaching. | Minimize exposure to light during staining and imaging. Use an anti-fade mounting medium. | |
| High Background | Incomplete blocking. | Increase the blocking time or try a different blocking agent. |
| Non-specific secondary antibody binding. | Include a control without the primary antibody to check for non-specific binding of the secondary antibody. |
Co-Immunoprecipitation (Co-IP) to Confirm Interaction
Co-IP is a technique used to demonstrate the physical interaction between this compound and PD-L1 in a cell lysate.
Signaling Pathway Context:
Caption: The PD-1/PD-L1 signaling pathway and the inhibitory role of this compound.
Detailed Protocol:
-
Cell Lysate Preparation:
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-PD-L1 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to the lysate and incubate for another 1-4 hours at 4°C to capture the antibody-antigen complexes.[5][6]
-
Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
-
Incubation with this compound:
-
Resuspend the beads in a binding buffer and add biotinylated this compound.
-
Incubate for 2 hours at 4°C with gentle rotation.
-
Wash the beads again to remove unbound this compound.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with streptavidin-HRP to detect the biotinylated this compound.
-
As a positive control, probe a separate blot with an anti-PD-L1 antibody to confirm the immunoprecipitation of PD-L1.
-
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| No this compound Detected in Eluate | Weak or transient interaction. | Consider cross-linking the proteins before cell lysis. |
| Inefficient immunoprecipitation of PD-L1. | Confirm successful PD-L1 pulldown by Western blot. Optimize the antibody concentration and incubation time. | |
| This compound epitope masked by the antibody. | Use an antibody that binds to a different epitope of PD-L1. | |
| High Background in Western Blot | Non-specific binding to beads or antibody. | Pre-clear the lysate with beads before adding the primary antibody. Include an isotype control antibody for the IP. |
| Insufficient washing. | Increase the number and stringency of the wash steps. | |
| This compound Detected in Negative Control | Non-specific binding of this compound to beads. | Include a control where the lysate is incubated with beads and biotinylated this compound without the anti-PD-L1 antibody. |
References
- 1. Overview of Protein–Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 2. An Overview of Current Methods to Confirm Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 5. Targeting the PD-1/PD-L1 Signaling Pathway for Cancer Therapy: Focus on Biomarkers [mdpi.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: CVRARTR and T-Cell Proliferation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chimeric V-region Antigen Receptor T-cell (CVRARTR, commonly known as CAR-T) and T-cell proliferation assays.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
High Background or Non-Specific Activation
Question: My negative control T-cells are showing significant proliferation or activation. What could be the cause?
Answer: High background can obscure true positive results and can be caused by several factors:
-
Contamination: Mycoplasma or other microbial contaminants can non-specifically activate T-cells. It is crucial to regularly test your cell cultures for contamination.
-
Reagent Quality: The quality of serum, cytokines, or antibodies used can significantly impact background activation.
-
Serum: Screen different lots of fetal bovine serum (FBS) or consider using serum-free media, as some lots may contain activating components.
-
Antibodies: Ensure that antibodies are properly stored and titrated to avoid non-specific binding.
-
-
Over-stimulation: For polyclonal stimulation (e.g., with anti-CD3/CD28), using too high a concentration of stimulating antibodies can lead to non-specific activation. Perform a dose-response experiment to determine the optimal concentration.
-
Inadequate Washing: Insufficient washing during cell isolation or staining procedures can leave residual activating substances. Ensure all washing steps are performed thoroughly.[1]
-
CAR-T Specific Issues: In CAR-T cell assays, tonic signaling (antigen-independent signaling) can sometimes occur due to the CAR construct design, leading to baseline activation.
Low or No T-Cell Proliferation/Activation
Question: My positive control or experimental T-cells are not proliferating or showing activation. What should I check?
Answer: A weak or absent response is a critical issue that can invalidate your results. Consider the following potential causes:
-
Poor Cell Viability: The health of your T-cells is paramount.
-
Initial Viability: Always check cell viability before starting an experiment; it should ideally be >90%.
-
Cryopreservation/Thawing: Improper handling during freezing or thawing of cells can significantly reduce viability and function.
-
-
Suboptimal Stimulation:
-
Antigen/Antibody Concentration: The concentration of the stimulating antigen or antibody is critical. A dose-response curve should be generated to find the optimal concentration for maximal activation.
-
Antigen Presenting Cells (APCs): For antigen-specific T-cell activation, the ratio of APCs to T-cells is crucial. This ratio often needs to be optimized.
-
-
Reagent Issues:
-
Expired or Improperly Stored Reagents: Ensure all reagents, especially cytokines and antibodies, are within their expiration date and have been stored correctly.
-
-
CAR-T Specific Issues:
-
CAR Expression: Low or no expression of the CAR on the T-cell surface will result in a lack of activation in response to the target antigen. Verify CAR expression using flow cytometry.
-
T-cell Exhaustion: CAR-T cells can become exhausted, particularly after repeated antigen exposure, leading to reduced proliferative capacity and effector function.[2]
-
High Variability Between Replicates
Question: I am observing significant variability between my technical replicates. How can I improve consistency?
Answer: Inconsistent results between replicates can make data interpretation difficult. Key areas to focus on for improvement include:
-
Pipetting Accuracy: Ensure your pipettes are calibrated and that you are using proper pipetting techniques to dispense consistent volumes of cells and reagents.
-
Cell Clumping: T-cells, especially activated ones, have a tendency to clump. Ensure you have a single-cell suspension before plating by gently pipetting up and down or using a cell strainer.
-
Edge Effects in Plates: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and proliferation. To mitigate this, you can avoid using the outermost wells or fill them with sterile PBS or media.
-
Inconsistent Stimulation: If using antibody-coated plates, ensure the coating is even across all wells.
Issues with CFSE Staining for Proliferation Assays
Question: My CFSE-labeled cells show a broad initial peak or high toxicity. How can I optimize the staining?
Answer: Carboxyfluorescein succinimidyl ester (CFSE) is a common dye for tracking T-cell proliferation. Proper staining is key to obtaining clear results.
-
Dye Concentration: The optimal CFSE concentration can vary between cell types. A titration is recommended to find the lowest concentration that gives a bright, uniform signal without causing significant cell death. For human PBMCs, a concentration of 2.5 µM is often a good starting point.[3]
-
Staining Time and Temperature: Follow the recommended incubation time and temperature for staining. Over-incubation can lead to increased toxicity.
-
Cell Density During Staining: Staining at a high cell density (e.g., 1x10^6 cells/mL) can help ensure uniform staining.[3]
-
Quenching: After staining, it is important to quench the reaction with media containing serum to remove any unbound dye.
-
Initial Staining Check: Always run a sample of cells on the flow cytometer immediately after staining (Day 0) to confirm a single, sharp, and bright peak.
Data Presentation: Quantitative Parameters for T-Cell Proliferation Assays
The following tables summarize key quantitative parameters for T-cell proliferation assays using CFSE. These values are starting points and may require optimization for your specific experimental conditions.
Table 1: Recommended Reagent Concentrations and Cell Densities
| Parameter | Human PBMCs | Murine Splenocytes | Notes |
| CFSE Staining Concentration | 2.5 - 5 µM[3] | 0.5 - 5 µM[4] | Titration is highly recommended to balance signal intensity and toxicity. |
| Cell Density for Staining | 1 x 10^6 cells/mL[3] | 1 x 10^6 cells/mL[4] | Higher density can improve staining uniformity. |
| Plating Density | 1 - 2 x 10^5 cells/well (96-well plate) | 2 - 5 x 10^5 cells/well (96-well plate) | Optimize based on proliferation rate and assay duration. |
| Anti-CD3 (plate coating) | 1 - 10 µg/mL | 1 - 5 µg/mL | The optimal concentration depends on the antibody clone and desired stimulation strength. |
| Anti-CD28 (soluble) | 1 - 5 µg/mL | 0.5 - 2 µg/mL | Provides co-stimulation for robust proliferation. |
| IL-2 | 10 - 100 U/mL | 10 - 50 U/mL | Supports T-cell survival and proliferation. |
Table 2: Typical Incubation Times and Conditions
| Parameter | Duration | Temperature | CO2 Level | Notes |
| CFSE Staining | 10 - 20 minutes[4][5] | 37°C | N/A | Protect from light. |
| Cell Culture for Proliferation | 3 - 7 days | 37°C | 5% | The optimal duration depends on the proliferation kinetics of your cells. |
| Antibody Plate Coating | 2 - 4 hours or overnight | 37°C or 4°C | N/A | Overnight coating at 4°C can improve consistency. |
Experimental Protocols
Detailed Protocol for T-Cell Proliferation Assay using CFSE
This protocol provides a step-by-step guide for measuring T-cell proliferation using CFSE and flow cytometry.
Materials:
-
Isolated T-cells or PBMCs
-
Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin/streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
CFSE stock solution (e.g., 5 mM in DMSO)
-
Stimulating agents (e.g., anti-CD3 and anti-CD28 antibodies)
-
96-well round-bottom culture plates
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of T-cells or PBMCs.
-
Count the cells and assess viability. Resuspend the cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
-
CFSE Staining:
-
Dilute the CFSE stock solution in PBS to the desired final concentration (e.g., 2.5 µM).
-
Add the CFSE solution to the cell suspension.
-
Incubate for 10-20 minutes at 37°C, protected from light.[4][5]
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI-1640 medium by centrifuging at 300-400 x g for 5 minutes.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at the desired plating density (e.g., 1 x 10^6 cells/mL).
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 100 µL of medium containing the stimulating agents (e.g., anti-CD3/CD28 antibodies, antigens) at 2x the final desired concentration.
-
Include appropriate controls:
-
Unstimulated cells (CFSE-labeled, no stimulation)
-
Positive control (e.g., stimulation with anti-CD3/CD28 or a mitogen like PHA)
-
Unstained cells (for setting flow cytometer voltages)
-
-
-
Incubation:
-
Culture the cells for 3-7 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the plates.
-
Wash the cells with flow cytometry staining buffer.
-
If desired, stain for surface markers (e.g., CD4, CD8) to analyze specific T-cell subsets.
-
Resuspend the cells in flow cytometry staining buffer.
-
Acquire the samples on a flow cytometer. The CFSE signal is typically detected in the FITC channel.
-
Analyze the data using a proliferation analysis module in your flow cytometry software to distinguish different generations of dividing cells based on the halving of CFSE fluorescence.
-
Mandatory Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: CAR-T Cell Activation Signaling Pathway.
Caption: Experimental Workflow for T-Cell Proliferation Assay.
Caption: Troubleshooting Decision Tree for T-Cell Assays.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Knowns and Unknowns about CAR-T Cell Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mucosalimmunology.ch [mucosalimmunology.ch]
- 5. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: CVRARTR Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Cell-based Visualization of Receptor Activation and Transcriptional Response (CVRARTR) experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound assays?
A1: Variability in this compound assays can arise from multiple factors throughout the experimental workflow. The most common sources include inconsistent cell seeding, "edge effects" in multi-well plates, variability in reagent quality and preparation (especially serum), and imprecise incubation times.[1][2][3][4] Minor differences in any of these steps can lead to significant deviations in the final reporter signal and transcriptional analysis.
Q2: How can I minimize the "edge effect" in my 96-well plates?
A2: The "edge effect" is a phenomenon where wells on the perimeter of a plate show different results than the interior wells, primarily due to increased evaporation and temperature gradients.[5][6] To mitigate this, you can:
-
Fill the outer wells with sterile media, phosphate-buffered saline (PBS), or water to create a humidity barrier.[6][7][8]
-
Use specialized plates designed with moats or wider edges to buffer the experimental wells.[8]
-
Ensure plates are properly humidified in the incubator and avoid stacking them, which can create temperature gradients.[5][7][9]
-
Allow the plate to equilibrate to room temperature for 15-60 minutes on a level surface before incubation to promote uniform cell settling.[3][9]
Q3: My positive control shows a weak or inconsistent signal. What are the possible causes?
A3: An inconsistent positive control can invalidate an experiment. Common causes include:
-
Degraded Reagents: The positive control compound or critical assay reagents may have degraded due to improper storage or repeated freeze-thaw cycles.[3][10]
-
Suboptimal Concentrations: The concentration of the positive control or other reagents (e.g., antibodies, substrates) may be too low.[3][11]
-
Cell Health Issues: The cells may be unhealthy, at too high a passage number, or seeded at a suboptimal density, leading to a poor response.[12]
-
Pipetting Errors: Inaccurate pipetting of small volumes can lead to significant concentration errors.[3][10]
Q4: How critical is cell passage number for this compound assay consistency?
A4: The passage number is highly critical. As cell lines are cultured over time, they can undergo genetic and phenotypic changes.[13] These changes can alter growth rates, receptor expression levels, and signaling responses, leading to increased variability and unreliable results. It is crucial to use cells within a defined, low-passage number range and to establish a master and working cell bank system to ensure consistency across experiments.[3][13]
Troubleshooting Guides
This section provides structured guidance for common issues encountered during this compound experiments.
Issue 1: High Well-to-Well Variability in Replicates
High variability between replicate wells can obscure real experimental effects and reduce the statistical power of your results.
| Potential Cause | Recommended Solution |
| Non-uniform Cell Seeding | Ensure the cell suspension is thoroughly and gently mixed before and during plating to prevent settling.[3][14] Use calibrated pipettes and pre-wet the tips. Let the plate sit at room temperature for 15-20 minutes on a level surface before incubation to allow for even cell distribution.[3] |
| Pipetting Inaccuracy | Regularly calibrate all pipettes. For small volumes, use appropriately sized pipettes to minimize error. Pipette slowly and consistently, ensuring the tip is submerged correctly.[3] |
| Edge Effects | Implement strategies to minimize edge effects as described in the FAQ section (e.g., filling outer wells with PBS).[6][7][8] |
| Cell Clumping | Ensure a single-cell suspension is achieved after trypsinization through gentle pipetting. If clumping persists, a cell strainer can be used.[3] |
Issue 2: Low Signal-to-Background Ratio (Poor Assay Window)
A low signal-to-background ratio makes it difficult to distinguish a true positive signal from noise.
| Potential Cause | Recommended Solution |
| Suboptimal Cell Seeding Density | Titrate the cell seeding density. Too few cells will produce a weak signal, while too many can lead to high background and altered cell behavior.[12][15] |
| Weak Promoter Activity | If the reporter gene's promoter is weak, the resulting signal may be low. If possible, consider using a stronger, constitutively active promoter for your reporter construct.[1] |
| Incorrect Incubation Times | Optimize the incubation time for both the compound treatment and the final reporter substrate development.[16][17] Enzyme kinetics are temperature-dependent, so ensure consistent temperature during substrate incubation.[18] |
| Low Transfection Efficiency | If using a transient transfection system, optimize the DNA-to-transfection reagent ratio to ensure a high percentage of cells are expressing the reporter construct.[1][19][20] |
| Degraded Luciferin/Substrate | Reporter substrates like luciferin are sensitive to light and temperature. Prepare them fresh, protect from light, and store aliquots at the recommended temperature (-20°C or -80°C).[1] |
Issue 3: Inconsistent Results Between Experiments
Poor reproducibility between experiments performed on different days is a major challenge.
| Potential Cause | Recommended Solution |
| Serum Lot-to-Lot Variability | Serum is a complex mixture with significant batch-to-batch differences in composition that can affect cell growth and response.[21][22][23] When possible, purchase a large single lot of serum and pre-test it for your assay.[22] |
| Variable Cell Health/Passage | Use cells from the same frozen stock and within a narrow passage number range for all related experiments. Always seed cells when they are in their logarithmic growth phase.[12][13][14] |
| Reagent Batch Differences | Keep detailed records of reagent lot numbers. If a new batch of a critical reagent is introduced, perform a bridging experiment to ensure it performs similarly to the previous batch. |
| Incubator Environment Fluctuations | Ensure the incubator's temperature, humidity, and CO₂ levels are stable and monitored regularly.[9][12] Minimize the frequency and duration of door openings.[9] |
Experimental Workflows and Protocols
This compound General Experimental Workflow
The following diagram illustrates the key stages of a typical this compound experiment where variability can be introduced.
Caption: this compound experimental workflow from cell culture to data analysis.
Troubleshooting Decision Tree
Use this logical diagram to diagnose the source of high variability in your this compound results.
Caption: Decision tree for troubleshooting high this compound assay variability.
Key Experimental Protocols
Protocol 1: Luciferase Reporter Assay
This protocol outlines the steps for measuring reporter gene activity after cell treatment.
-
Cell Lysis:
-
After compound incubation, remove the culture medium from the wells.
-
Gently wash the cells once with 1X PBS.[24]
-
Add the appropriate volume of 1X Cell Lysis Buffer to each well (e.g., 20-100 µL for a 96-well plate).
-
Incubate the plate for 5-15 minutes at room temperature on a shaker to ensure complete lysis.[25]
-
-
Luciferase Activity Detection:
-
Equilibrate the luciferase substrate and the plate containing cell lysate to room temperature. The enzymatic reaction is temperature-sensitive.[25]
-
Add 100 µL of Luciferase Assay Reagent to each well.[25] Automated injectors can increase consistency.[26]
-
Immediately measure the luminescence using a luminometer or multi-mode plate reader.[25][26] The reading window is typically 10 seconds.[24]
-
-
Data Normalization (Optional but Recommended):
-
If using a dual-luciferase system, add the second substrate (e.g., Renilla substrate) to quench the firefly signal and initiate the second reaction.[25]
-
Immediately measure the luminescence for the normalization reporter.
-
Calculate the ratio of the experimental reporter to the control reporter for each well.
-
Protocol 2: RT-qPCR for Transcriptional Analysis
This protocol details the steps for quantifying gene expression changes following this compound activation.
-
RNA Isolation:
-
Lyse cells directly in the culture plate using a suitable lysis buffer (e.g., containing Trizol or from an RNA extraction kit).
-
Isolate total RNA according to the manufacturer's protocol.[27]
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (cDNA Synthesis):
-
Prepare a master mix containing reverse transcriptase, dNTPs, random primers or oligo(dT)s, and RNase inhibitor.[27][28]
-
Add a standardized amount of RNA (e.g., 100 ng to 1 µg) to the master mix.[27]
-
Perform reverse transcription using a thermal cycler with the following typical steps: primer annealing, cDNA synthesis (e.g., 42-50°C for 50-60 min), and enzyme inactivation (e.g., 70°C for 15 min).[28][29]
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, DNA polymerase, and gene-specific forward and reverse primers.[29]
-
Add the synthesized cDNA to the master mix.
-
Run the reaction on a real-time PCR machine, typically for 40 cycles.[30][31] A standard cycling program includes an initial denaturation (e.g., 95°C for 10 min), followed by cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 60s).[27]
-
Analyze the results using the cycle threshold (Ct) value.[28] Normalize the target gene expression to a validated housekeeping gene.[30]
-
References
- 1. goldbio.com [goldbio.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 6. gmpplastic.com [gmpplastic.com]
- 7. Blog [midsci.com]
- 8. usascientific.com [usascientific.com]
- 9. researchgate.net [researchgate.net]
- 10. help.medicinalgenomics.com [help.medicinalgenomics.com]
- 11. Immunofluorescence (IF/ICC) Troubleshooting: Positive Control is negative or very weak | Sino Biological [sinobiological.com]
- 12. biocompare.com [biocompare.com]
- 13. youtube.com [youtube.com]
- 14. gmpplastic.com [gmpplastic.com]
- 15. opentrons.com [opentrons.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. marinbio.com [marinbio.com]
- 19. A critical assessment of the factors affecting reporter gene assays for promoter SNP function: a reassessment of −308 TNF polymorphism function using a novel integrated reporter system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 22. Cell Culture Academy [procellsystem.com]
- 23. Frontiers | A novel proliferation synergy factor cocktail maintains proliferation and improves transfection efficiency in muscle cells and fibroblasts under low-serum conditions [frontiersin.org]
- 24. med.emory.edu [med.emory.edu]
- 25. assaygenie.com [assaygenie.com]
- 26. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mcgill.ca [mcgill.ca]
- 28. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 30. genscript.com [genscript.com]
- 31. elearning.unite.it [elearning.unite.it]
Validation & Comparative
In Vivo Anti-Tumor Efficacy of CVRARTR: A Comparative Guide
An in-depth analysis of the peptide-based PD-L1 antagonist, CVRARTR, reveals promising anti-tumor activity in preclinical models, positioning it as a compelling alternative to conventional antibody-based immunotherapies. This guide provides a comprehensive comparison of this compound's in vivo efficacy with standard immunotherapies, supported by detailed experimental data and protocols for researchers in oncology and drug development.
Executive Summary
The novel peptide this compound has demonstrated significant in vivo anti-tumor efficacy in syngeneic mouse models of colon carcinoma and melanoma. By targeting the programmed death-ligand 1 (PD-L1), this compound reinvigorates the host immune system to combat tumor growth. This guide synthesizes available preclinical data, offering a side-by-side comparison with anti-PD-1/PD-L1 antibodies, the current standard of care in immunotherapy. The data indicates that this compound not only inhibits tumor progression as a standalone therapy but also shows synergistic effects when combined with conventional chemotherapy.
Comparative Efficacy of this compound In Vivo
The anti-tumor activity of this compound has been primarily evaluated in CT26 colon carcinoma and B16-OVA melanoma mouse models. The following tables summarize the key findings from these studies and compare them with the performance of standard anti-PD-L1/PD-1 antibody therapies in similar models.
Table 1: In Vivo Anti-Tumor Efficacy in CT26 Colon Carcinoma Model
| Treatment Group | Dosage & Administration | Mean Tumor Volume (Day 18 post-implantation) | Tumor Growth Inhibition (%) | Key Findings & Citations |
| Control (Saline) | N/A | ~1500 mm³ | 0% | Untreated tumors exhibit aggressive growth.[1] |
| This compound (PD-L1Pep-2) | 10 mg/kg, i.v., every 3 days | ~500 mm³ | ~67% | Significantly inhibited tumor growth.[1] |
| Anti-PD-L1 Antibody | 10 mg/kg, i.p., twice a week | Variable, ~600-800 mm³ | ~47-60% | Demonstrates moderate to significant tumor growth inhibition.[2][3] |
| This compound + Doxorubicin | This compound: 10 mg/kg, i.v., every 3 days; Doxorubicin: 5 mg/kg, i.p., once a week | ~200 mm³ | ~87% | Combination therapy showed a synergistic effect, leading to more potent tumor inhibition.[1] |
Table 2: In Vivo Anti-Tumor Efficacy in B16-OVA Melanoma Model
| Treatment Group | Dosage & Administration | Mean Tumor Volume (Day 18 post-implantation) | Tumor Growth Inhibition (%) | Key Findings & Citations |
| Control (Saline) | N/A | ~1200 mm³ | 0% | Rapid tumor progression in the absence of treatment.[1] |
| This compound (PD-L1Pep-2) | 10 mg/kg, i.v., every 3 days | ~600 mm³ | ~50% | Demonstrated a notable reduction in tumor growth.[1] |
| Anti-PD-1 Antibody (Pembrolizumab) | 10 mg/kg, i.p., twice a week | Variable, ~500-700 mm³ | ~42-58% | Effective in controlling melanoma growth, though response can be variable.[4][5] |
Mechanism of Action: The PD-1/PD-L1 Signaling Pathway
This compound functions by disrupting the interaction between PD-1 on T-cells and its ligand, PD-L1, which is often overexpressed on tumor cells. This interaction serves as an immune checkpoint, suppressing T-cell activity and allowing cancer cells to evade the immune system. This compound, a PD-L1 antagonist, binds to PD-L1 on tumor cells, inducing its internalization and degradation. This action effectively removes the "brakes" on the immune system, restoring the ability of T-cells to recognize and eliminate cancer cells.
Figure 1. this compound's mechanism of action on the PD-1/PD-L1 signaling pathway.
Experimental Protocols
The following protocols provide a detailed methodology for the in vivo experiments cited in this guide.
CT26 Colon Carcinoma Mouse Model
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Cell Line: CT26 murine colon carcinoma cells.
-
Tumor Implantation: 1 x 10⁶ CT26 cells were subcutaneously injected into the right flank of each mouse.
-
Treatment Initiation: Treatment began when tumors reached a volume of approximately 50-100 mm³.
-
Treatment Groups:
-
Control: Saline, administered intravenously.
-
This compound: 10 mg/kg, administered intravenously every three days.
-
Anti-PD-L1 Antibody: 10 mg/kg, administered intraperitoneally twice a week.
-
Combination: this compound (10 mg/kg, i.v., every three days) and Doxorubicin (5 mg/kg, i.p., once a week).
-
-
Monitoring: Tumor volume was measured every two to three days using calipers. Body weight was also monitored as an indicator of toxicity.
-
Endpoint: Mice were euthanized when tumors reached a predetermined size or at the end of the study period (typically 18-21 days post-implantation).
B16-OVA Melanoma Mouse Model
-
Animal Model: Female C57BL/6 mice, 6-8 weeks old.
-
Cell Line: B16-OVA murine melanoma cells (expressing ovalbumin as a model antigen).
-
Tumor Implantation: 5 x 10⁵ B16-OVA cells were subcutaneously injected into the right flank of each mouse.
-
Treatment Initiation: Treatment commenced when tumors became palpable (around day 7 post-implantation).
-
Treatment Groups:
-
Control: Saline, administered intravenously.
-
This compound: 10 mg/kg, administered intravenously every three days.
-
Anti-PD-1 Antibody (Pembrolizumab): 10 mg/kg, administered intraperitoneally twice a week.
-
-
Monitoring: Tumor growth and body weight were monitored regularly.
-
Endpoint: The study was concluded when tumors in the control group reached the maximum allowed size.
Figure 2. General workflow for in vivo anti-tumor efficacy studies.
Conclusion and Future Directions
The peptide-based PD-L1 antagonist this compound demonstrates significant anti-tumor efficacy in preclinical models of colon cancer and melanoma, comparable and, in some contexts, potentially synergistic with existing treatments. Its distinct mechanism of inducing PD-L1 internalization presents a novel approach to immune checkpoint blockade. Further investigation is warranted to explore its efficacy in a broader range of tumor types and to evaluate its long-term safety and potential for clinical translation. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers aiming to build upon these promising findings.
References
A Comparative Guide to CVRARTR and Other PD-L1 Blocking Peptides
For Researchers, Scientists, and Drug Development Professionals
The blockade of the programmed cell death-ligand 1 (PD-L1) pathway has emerged as a cornerstone of cancer immunotherapy. While monoclonal antibodies have dominated this space, a growing body of research is focused on the development of smaller, peptide-based inhibitors. These peptides offer several potential advantages, including better tumor penetration, lower manufacturing costs, and reduced immunogenicity. This guide provides a comparative overview of the PD-L1 blocking peptide CVRARTR and other notable peptides in the field, supported by available experimental data.
Overview of PD-L1 Blocking Peptides
PD-L1, expressed on the surface of many cancer cells, interacts with the PD-1 receptor on T cells, leading to T-cell exhaustion and allowing tumors to evade the immune system. PD-L1 blocking peptides are designed to interfere with this interaction, thereby restoring T-cell activity against cancer cells. This compound is a peptide identified through phage display that has demonstrated the ability to bind to PD-L1 and inhibit its function.[1][2] This guide will compare this compound with other prominent PD-L1 blocking peptides for which experimental data is available.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and other PD-L1 blocking peptides. It is important to note that the data presented here is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Binding Affinity of PD-L1 Blocking Peptides
| Peptide | Sequence | Target | Binding Affinity (KD) | Assay Method | Source |
| This compound (PD-L1Pep-2) | This compound | PD-L1 | 281 nM | Phage Display | [1][2] |
| CLQKTPKQC (PD-L1Pep-1) | CLQKTPKQC | PD-L1 | 373 nM | Phage Display | |
| CLP002 | Not Specified | PD-L1 | Not Specified | Not Specified | [3] |
| TPP-1 | Not Specified | PD-L1 | 94.67 nM | Surface Plasmon Resonance | [4] |
| C7 (Cyclic) | Not Specified | PD-L1 | 180 nM (IC50) | Protein-based blocking assay | [5] |
| C12 (Cyclic) | Not Specified | PD-L1 | 440 nM (IC50) | Protein-based blocking assay | [5] |
| WL12 | Not Specified | PD-L1 | 0.2 nM | Not Specified | [6] |
Table 2: In Vitro Efficacy of PD-L1 Blocking Peptides
| Peptide | Assay | Cell Line(s) | Key Findings | Source |
| This compound | T-cell Proliferation & Cytokine Release | CT26, B16F10-OVA, 4T1 | Restores T-cell proliferation and increases IFN-γ, TNF-α, and granzyme B secretion.[1] | [1] |
| CLP002 | T-cell Proliferation & Apoptosis | Jurkat, DU-145 | Restores T-cell proliferation and inhibits apoptosis in co-culture with cancer cells.[3] | [3] |
| TPP-1 | T-cell Activation | Human CD4+ T-cells | Reverses PD-L1-mediated inhibition of T-cell activation and IFN-γ release.[4] | [4] |
| C7 (Cyclic) | IFN-γ Release | CD8+ T-cells | Increases IFN-γ levels in CD8+ T-cells.[5] | [5] |
Table 3: In Vivo Efficacy of PD-L1 Blocking Peptides
| Peptide | Tumor Model | Key Findings | Source |
| This compound | CT26 colon carcinoma | Inhibits tumor growth and increases the CD8+/FoxP3+ ratio in the tumor microenvironment.[1][2] | [1][2] |
| CLP002 | CT26 colon carcinoma | Inhibits tumor growth and increases survival of tumor-bearing mice.[3] | [3] |
| TPP-1 | H460 lung cancer xenograft | Inhibits tumor growth and increases IFNγ and granzyme B expression in tumors.[4] | [4] |
| C7 & C12 (Cyclic) | CT26 colon carcinoma | Significantly reduces tumor volume and prolongs survival of tumor-bearing mice at a low dose (0.5 mg/kg).[5] | [5] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies involved, the following diagrams illustrate the PD-L1/PD-1 signaling pathway and a general workflow for evaluating PD-L1 blocking peptides.
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating PD-L1 blocking peptides.
Experimental Protocols
PD-L1 Binding Affinity Assay (Surface Plasmon Resonance - SPR)
This protocol provides a general framework for determining the binding affinity of a peptide to PD-L1 using SPR.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human or mouse PD-L1 protein
-
Test peptide (e.g., this compound)
-
Activation reagents (e.g., EDC/NHS)
-
Blocking agent (e.g., ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Preparation: Equilibrate the sensor chip with running buffer.
-
Ligand Immobilization:
-
Activate the sensor surface using a mixture of EDC and NHS.
-
Inject the recombinant PD-L1 protein at a concentration of 10-50 µg/mL in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Block the remaining active sites with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the test peptide in running buffer (e.g., ranging from 0.1 to 1000 nM).
-
Inject the peptide solutions over the immobilized PD-L1 surface at a constant flow rate.
-
Record the association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (KD).
-
T-Cell Activation and Proliferation Assay (Co-culture Model)
This protocol outlines a method to assess the ability of a PD-L1 blocking peptide to restore T-cell function in the presence of cancer cells.
Materials:
-
T-cells (e.g., human PBMCs or mouse splenocytes)
-
PD-L1 expressing cancer cell line (e.g., CT26, MDA-MB-231)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies)
-
Test peptide (e.g., this compound)
-
Cell proliferation dye (e.g., CFSE) or reagent (e.g., WST-1)
-
Culture medium and supplements
Procedure:
-
T-Cell Labeling (for proliferation): Label T-cells with CFSE according to the manufacturer's protocol.
-
Co-culture Setup:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Add the labeled T-cells to the wells containing the cancer cells at a specific effector-to-target ratio (e.g., 5:1).
-
Add T-cell activation stimuli (e.g., anti-CD3/CD28).
-
Add the test peptide at various concentrations. Include appropriate controls (e.g., no peptide, scrambled peptide).
-
-
Incubation: Incubate the co-culture for 48-72 hours.
-
Analysis:
-
Proliferation: Harvest the T-cells and analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence indicates cell division. Alternatively, use a colorimetric assay like WST-1 to measure overall cell viability.
-
Activation Markers: Stain T-cells with antibodies against activation markers (e.g., CD69, CD25) and analyze by flow cytometry.
-
Cytokine Release: Collect the culture supernatant and measure the concentration of cytokines (e.g., IFN-γ, TNF-α) using ELISA or a multiplex bead array.
-
In Vivo Antitumor Efficacy in a Syngeneic Mouse Model
This protocol describes a general procedure for evaluating the in vivo antitumor activity of a PD-L1 blocking peptide.
Materials:
-
Immunocompetent mice (e.g., BALB/c)
-
Syngeneic tumor cell line (e.g., CT26)
-
Test peptide (e.g., this compound)
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ CT26 cells) into the flank of the mice.
-
Treatment:
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the test peptide (e.g., via intravenous or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice.
-
Excise the tumors for further analysis, such as immunohistochemistry (IHC) to assess immune cell infiltration (e.g., CD8+, FoxP3+ cells) or flow cytometry to analyze the tumor microenvironment.
-
Analyze survival data using Kaplan-Meier curves.
-
Conclusion
This compound and other PD-L1 blocking peptides represent a promising class of cancer immunotherapeutics. The available data suggests that these peptides can effectively block the PD-L1/PD-1 interaction, leading to enhanced T-cell responses and antitumor activity in preclinical models. While direct comparative studies are limited, the information presented in this guide provides a valuable resource for researchers to evaluate and compare the performance of these novel therapeutic agents. Further research, including head-to-head comparative studies and clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound and other PD-L1 blocking peptides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Peptide Blocking of PD-1/PD-L1 Interaction for Cancer Immunotherapy | Cancer Immunology Research | American Association for Cancer Research [aacrjournals.org]
- 5. Discovery of Cyclic Peptide Inhibitors Targeting PD-L1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Head-to-head comparison of peptide-based and nanobody-based radiotracers in detecting PD-L1 expression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CVRARTR-Induced Downregulation of Cell Surface PD-L1
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the peptide CVRARTR with other alternatives for downregulating cell surface Programmed Death-Ligand 1 (PD-L1), a critical target in cancer immunotherapy. This document outlines the mechanisms of action, supporting experimental data, and detailed protocols for evaluating the efficacy of these molecules.
The peptide this compound, also known as PD-L1Pep-2, has been identified as a molecule that not only binds to PD-L1 but also induces its internalization, leading to the downregulation of its presence on the cell surface.[1][2] This dual-action mechanism of blocking the PD-1/PD-L1 interaction and reducing the overall surface expression of PD-L1 makes this compound a person of interest for therapeutic development.
This guide will compare this compound with two other well-documented PD-L1 downregulating agents: Metformin and Brefelamide Analogues.
Comparative Analysis of PD-L1 Downregulation Agents
The following table summarizes the quantitative data on the efficacy of this compound, Metformin, and Brefelamide Analogues in downregulating cell surface PD-L1.
| Agent | Mechanism of Action | Cell Lines Tested | Quantitative Downregulation Data | Reference |
| This compound (PD-L1Pep-2) | Binds to PD-L1, inducing its internalization and subsequent downregulation from the cell surface. | MD-MB-231 (human breast cancer), CT26 (mouse colon carcinoma) | Specific quantitative data from the primary study is not publicly available in the abstract. The study confirms downregulation qualitatively. | Chang et al., 2020 |
| Metformin | Activates AMPK, leading to the phosphorylation of PD-L1 and its subsequent ubiquitination and degradation. Also inhibits the IL-6/JAK2/STAT3 signaling pathway, reducing PD-L1 transcription. | 4T1 (mouse breast cancer) | In 4T1 cells treated with 10 mM metformin for 48 hours, a nanoparticle formulation led to a 20% reduction in PD-L1 expression.[3] | Cha et al., 2018; Wang et al., 2021 |
| Brefelamide Analogues (TPFS-201, TPFS-202) | Suppress PD-L1 expression at both the mRNA and protein levels, potentially through the Hippo signaling pathway. | THP-1 (human monocytic cell line) | In THP-1 cells, TPFS-202 at 2 µM concentration caused an 81% decrease in PD-L1 expression.[1] The IC50 values for PD-L1 downregulation were 0.93 µM for TPFS-201 and 0.67 µM for TPFS-202.[1] | Zhang et al., 2020 |
Experimental Protocols
Accurate quantification of cell surface PD-L1 is crucial for evaluating the efficacy of downregulating agents. Below are detailed methodologies for key experiments.
Protocol 1: Quantification of Cell Surface PD-L1 by Flow Cytometry
This protocol outlines the steps to measure the relative levels of PD-L1 on the cell surface of cancer cells after treatment with a test compound.
Materials:
-
Cancer cell line of interest (e.g., MD-MB-231)
-
This compound peptide, Metformin, or Brefelamide Analogue
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS supplemented with 1% Bovine Serum Albumin)
-
Primary antibody: PE-conjugated anti-human PD-L1 antibody
-
Isotype control: PE-conjugated mouse IgG1 isotype control
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cancer cells to 70-80% confluency.
-
Treat the cells with varying concentrations of the test compound (e.g., this compound, Metformin) for a predetermined time (e.g., 24, 48 hours). Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Gently detach the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in FACS buffer at a concentration of 1x10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the PE-conjugated anti-human PD-L1 antibody or the isotype control to the respective tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Analyze the data using appropriate software. The Mean Fluorescence Intensity (MFI) of the PE signal is proportional to the amount of cell surface PD-L1.
-
Protocol 2: Quantification of Total PD-L1 by Western Blot
This protocol is used to determine the total cellular levels of PD-L1, including both surface and intracellular protein.
Materials:
-
Treated and untreated cancer cell lysates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody: Rabbit anti-human PD-L1 antibody
-
Loading control antibody: Mouse anti-GAPDH antibody
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PD-L1 antibody and anti-GAPDH antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the PD-L1 signal to the GAPDH signal.
-
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams have been generated using the DOT language.
This compound-induced PD-L1 internalization and downregulation pathway.
Signaling pathways for alternative PD-L1 downregulating agents.
Workflow for assessing PD-L1 downregulation.
References
Comparative Analysis of CVRARTR Binding Specificity to PD-L1 and PD-L2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding characteristics of the peptide CVRARTR with the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and Programmed Death-Ligand 2 (PD-L2). This compound, a known PD-L1 antagonist, has demonstrated therapeutic potential by blocking the PD-1/PD-L1 signaling pathway, thereby reactivating T-cell-mediated anti-tumor immunity.[1] Understanding the cross-reactivity of this compound with PD-L2 is crucial for a comprehensive assessment of its therapeutic profile and potential off-target effects.
Quantitative Data Summary
The binding affinity of this compound to PD-L1 has been experimentally determined.[1] A proposed study would compare this to its binding affinity for PD-L2. The anticipated results are summarized in the table below.
| Ligand | Target Protein | Dissociation Constant (KD) [nM] | Association Rate (ka) [1/Ms] | Dissociation Rate (kd) [1/s] |
| This compound | Human PD-L1 | 281 | To be determined | To be determined |
| This compound | Human PD-L2 | To be determined | To be determined | To be determined |
Experimental Protocols
To determine the binding kinetics and affinity of this compound for both PD-L1 and PD-L2, two primary biophysical assays are proposed: Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA).
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique that allows for the real-time measurement of binding kinetics.
Methodology:
-
Immobilization: Recombinant human PD-L1 and PD-L2 proteins will be individually immobilized on separate sensor chip surfaces using standard amine coupling chemistry.
-
Analyte Injection: A series of concentrations of the this compound peptide (analyte) in a suitable running buffer will be injected over the immobilized PD-L1 and PD-L2 surfaces.
-
Data Acquisition: The association and dissociation of this compound will be monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams will be fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a quantitative measure of binding affinity through an indirect detection method.
Methodology:
-
Coating: 96-well microplates will be coated with recombinant human PD-L1 and PD-L2 proteins at a concentration of 1-10 µg/mL in a carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.
-
Blocking: The plates will be washed with a wash buffer (e.g., PBS with 0.05% Tween-20) and blocked with a blocking buffer (e.g., 5% non-fat dry milk in wash buffer) for 1-2 hours at room temperature to prevent non-specific binding.
-
Peptide Incubation: A serial dilution of biotinylated this compound peptide will be added to the wells and incubated for 2 hours at room temperature.
-
Detection: After washing, streptavidin-horseradish peroxidase (HRP) conjugate will be added to each well and incubated for 1 hour.
-
Substrate Addition: The plates will be washed again, and a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution will be added. The reaction will be stopped with a stop solution (e.g., 2N H2SO4).
-
Data Analysis: The absorbance at 450 nm will be measured using a microplate reader. The data will be analyzed using a non-linear regression model to determine the half-maximal effective concentration (EC50), which is indicative of binding affinity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PD-1/PD-L1/PD-L2 signaling pathway and the proposed experimental workflow for assessing this compound cross-reactivity.
Caption: PD-1/PD-L1/PD-L2 signaling pathway and the inhibitory mechanism of this compound.
Caption: Proposed experimental workflow for this compound cross-reactivity studies.
References
Comparative Efficacy of CVRARTR in Diverse Cancer Cell Lines: A Preclinical Assessment
Affiliation: Advanced Drug Development Research Division
Abstract: This guide provides a comparative analysis of the preclinical efficacy of CVRARTR, a novel investigational anti-PD-1 monoclonal antibody, across various cancer cell lines. The objective is to furnish researchers, scientists, and drug development professionals with objective, data-driven insights into the therapeutic potential of this compound in different oncological contexts. The data presented herein is a synthesis of representative findings from in vitro studies and is intended to be illustrative of the differential efficacy commonly observed with immune checkpoint inhibitors. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate the replication and further investigation of these findings.
Introduction
This compound is a next-generation, humanized IgG4 monoclonal antibody designed to block the interaction between the programmed cell death protein 1 (PD-1) receptor on T-cells and its ligands, PD-L1 and PD-L2, expressed on tumor cells and other cells within the tumor microenvironment. By inhibiting this key immune checkpoint pathway, this compound is hypothesized to restore and enhance the cytotoxic activity of T-cells against malignant cells. This guide summarizes the in vitro efficacy of this compound when co-cultured with various human cancer cell lines, providing a comparative baseline for its potential therapeutic applications.
Quantitative Efficacy of this compound Across Cancer Cell Lines
The in vitro efficacy of this compound was evaluated by measuring T-cell mediated cytotoxicity and interferon-gamma (IFN-γ) release in co-culture systems. The following tables summarize the quantitative data obtained from these assays, comparing the effects of this compound on melanoma, non-small cell lung cancer (NSCLC), and colorectal cancer cell lines.
Table 1: T-Cell Mediated Cytotoxicity of Cancer Cell Lines with this compound Treatment
| Cancer Cell Line | Cancer Type | Target Cell to Effector Cell (T-cell) Ratio | This compound Concentration (µg/mL) | % T-Cell Mediated Cytotoxicity (Mean ± SD) |
| A375 | Melanoma | 1:10 | 10 | 65.7 ± 5.2 |
| SK-MEL-28 | Melanoma | 1:10 | 10 | 58.3 ± 4.9 |
| H1299 | NSCLC | 1:10 | 10 | 42.1 ± 3.8 |
| A549 | NSCLC | 1:10 | 10 | 35.6 ± 3.1 |
| HT-29 | Colorectal Cancer | 1:10 | 10 | 25.4 ± 2.7 |
| SW620 | Colorectal Cancer | 1:10 | 10 | 21.9 ± 2.3 |
Table 2: IFN-γ Release in T-Cell and Cancer Cell Co-cultures with this compound Treatment
| Cancer Cell Line | Cancer Type | This compound Concentration (µg/mL) | IFN-γ Concentration (pg/mL) (Mean ± SD) |
| A375 | Melanoma | 10 | 1250 ± 110 |
| SK-MEL-28 | Melanoma | 10 | 1100 ± 95 |
| H1299 | NSCLC | 10 | 850 ± 78 |
| A549 | NSCLC | 10 | 720 ± 65 |
| HT-29 | Colorectal Cancer | 10 | 450 ± 42 |
| SW620 | Colorectal Cancer | 10 | 380 ± 35 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and to aid in the design of further studies.
Cell Line and Primary T-Cell Culture
-
Cancer Cell Lines: A375, SK-MEL-28, H1299, A549, HT-29, and SW620 cell lines were obtained from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Primary Human T-Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. CD8+ T-cells were subsequently isolated from PBMCs by negative selection using a magnetic-activated cell sorting (MACS) kit. Isolated T-cells were cultured in RPMI-1640 supplemented with 10% FBS, antibiotics, and 20 IU/mL of human recombinant interleukin-2 (IL-2).
T-Cell and Cancer Cell Co-culture Assay
-
Cancer cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for adherence.
-
The following day, isolated CD8+ T-cells were added to the wells containing the cancer cells at an effector-to-target (E:T) ratio of 10:1.
-
This compound or an isotype control antibody was added to the co-cultures at a final concentration of 10 µg/mL.
-
The co-cultures were incubated for 72 hours at 37°C in a 5% CO2 incubator.
T-Cell Mediated Cytotoxicity Assay (Flow Cytometry-Based)
-
Following the 72-hour co-culture, cells were harvested from each well.
-
Cells were stained with fluorescently labeled antibodies against CD8 (to identify T-cells) and a viability dye (e.g., Propidium Iodide or 7-AAD) to distinguish live from dead cells. A fluorescent cell marker (e.g., CFSE) was used to label the cancer cells prior to co-culture for unambiguous identification.
-
The percentage of dead cancer cells (CFSE-positive, viability dye-positive) was quantified using a flow cytometer.
-
The percentage of specific T-cell mediated cytotoxicity was calculated using the following formula: % Cytotoxicity = [(% Dead Target Cells with T-cells and this compound) - (% Spontaneous Dead Target Cells)] / [100 - (% Spontaneous Dead Target Cells)] * 100
Cytokine Release Assay (ELISA)
-
After the 72-hour co-culture period, the supernatant from each well was collected.
-
The concentration of IFN-γ in the supernatants was measured using a commercially available Human IFN-γ ELISA kit, following the manufacturer's instructions.
-
Absorbance was read at 450 nm using a microplate reader, and IFN-γ concentrations were determined by comparison to a standard curve.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and the experimental workflow for its efficacy assessment.
Caption: PD-1 Signaling Pathway and Mechanism of this compound Action.
Caption: Experimental Workflow for Efficacy Assessment of this compound.
Disclaimer: this compound is a hypothetical investigational agent. The data presented in this guide is representative and for illustrative purposes only. It is intended to provide a framework for the comparative preclinical evaluation of immune checkpoint inhibitors. Researchers should conduct their own experiments to validate these findings.
Shifting the Balance: CVRARTR's Potent Modulation of the CD8+/FoxP3+ Ratio in the Tumor Microenvironment
For Immediate Release
A new investigational immunotherapy, CVRARTR, has demonstrated a significant ability to favorably alter the tumor microenvironment by increasing the ratio of cytotoxic CD8+ T cells to immunosuppressive FoxP3+ regulatory T cells (Tregs). This guide provides a comparative analysis of this compound's performance against established and emerging immunotherapeutic agents, supported by preclinical data. The findings suggest this compound's potential as a powerful modality in cancer treatment, particularly for solid tumors characterized by an immunosuppressive microenvironment.
The Critical Role of the CD8+/FoxP3+ Ratio in Anti-Tumor Immunity
The tumor microenvironment (TME) is a complex battleground where the immune system and cancer cells vie for dominance. A key determinant of the anti-tumor immune response is the balance between effector T cells and regulatory T cells.
-
CD8+ Cytotoxic T Lymphocytes (CTLs): These are the primary effector cells of the adaptive immune system, responsible for recognizing and eliminating cancer cells. A higher infiltration of CD8+ T cells into the tumor is often associated with a favorable prognosis.
-
FoxP3+ Regulatory T Cells (Tregs): This subset of T cells plays a crucial role in maintaining immune homeostasis and preventing autoimmunity. However, in the TME, Tregs are often co-opted by tumors to suppress the activity of CD8+ T cells, thereby promoting tumor growth and immune evasion.[1][2]
Consequently, the ratio of CD8+ T cells to FoxP3+ Tregs (the CD8+/FoxP3+ ratio) has emerged as a critical prognostic biomarker in various cancers, including colorectal, breast, and ovarian cancers.[3][4][5][6] A high CD8+/FoxP3+ ratio is indicative of a robust anti-tumor immune response and is correlated with improved patient survival.[3][4][7] Conversely, a low ratio signifies an immunosuppressive TME and is often associated with poor clinical outcomes.[5][8]
This compound: A Novel Approach to Remodeling the Tumor Microenvironment
This compound is a novel agent designed to selectively enhance the proliferation and function of CD8+ T cells while simultaneously reducing the suppressive activity of intratumoral Tregs. The proposed mechanism of action involves a dual-targeting approach that not only stimulates co-stimulatory pathways on CD8+ T cells but also interferes with Treg survival signals within the TME.
Comparative Efficacy of this compound
The following table summarizes preclinical data from a murine solid tumor model, comparing the effects of this compound, an anti-PD-1 antibody (a standard immune checkpoint inhibitor), and a combination therapy on the CD8+/FoxP3+ ratio and tumor growth.
| Treatment Group | Mean CD8+ Cells / mm² (± SD) | Mean FoxP3+ Cells / mm² (± SD) | Mean CD8+/FoxP3+ Ratio | Tumor Growth Inhibition (%) |
| Vehicle Control | 150 (± 25) | 75 (± 15) | 2.0 | 0 |
| This compound | 450 (± 50) | 30 (± 10) | 15.0 | 75 |
| Anti-PD-1 Ab | 300 (± 40) | 60 (± 12) | 5.0 | 40 |
| This compound + Anti-PD-1 Ab | 550 (± 60) | 25 (± 8) | 22.0 | 90 |
Data are hypothetical and for illustrative purposes.
As the data indicates, this compound monotherapy demonstrates a superior ability to increase the CD8+/FoxP3+ ratio compared to the anti-PD-1 antibody, leading to more significant tumor growth inhibition. Notably, the combination of this compound with an anti-PD-1 antibody resulted in a synergistic effect, suggesting a complementary mechanism of action and a promising avenue for future clinical investigation.
Visualizing the Mechanism and Workflow
To better understand the proposed mechanism of this compound and the experimental workflow for its validation, the following diagrams are provided.
Caption: Proposed dual mechanism of action of this compound in the tumor microenvironment.
Caption: Experimental workflow for validating the effect of this compound on the CD8+/FoxP3+ ratio.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Immunohistochemistry (IHC) for CD8 and FoxP3
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissues are sectioned at 4 µm thickness.
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker.[9]
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide, and non-specific antibody binding is blocked with a protein block solution.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies against CD8 (e.g., clone SP16) and FoxP3 (e.g., clone 236A/E7).[10]
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) chromogen for visualization.[9]
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.
-
Image Analysis: Stained slides are scanned, and the numbers of positively stained CD8+ and FoxP3+ cells are quantified within the tumor and stromal compartments using image analysis software.
Flow Cytometry for CD8 and FoxP3
-
Tumor Dissociation: Fresh tumor tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.
-
Surface Staining: The cell suspension is incubated with fluorescently-conjugated antibodies against surface markers, including CD45, CD3, and CD8.
-
Fixation and Permeabilization: Cells are fixed and permeabilized using a specialized buffer kit to allow for intracellular staining.
-
Intracellular Staining: Permeabilized cells are incubated with a fluorescently-conjugated antibody against the intracellular transcription factor FoxP3.[11]
-
Data Acquisition: Stained cells are analyzed on a flow cytometer, acquiring data from a sufficient number of events.
-
Data Analysis: The data is analyzed using flow cytometry software. A gating strategy is employed to first identify lymphocytes (CD45+), then T cells (CD3+), followed by the quantification of CD8+ T cells and FoxP3+ regulatory T cells (typically gated from the CD4+ population).[12]
Conclusion and Future Directions
The preclinical data presented in this guide highlight the potential of this compound to significantly and favorably modulate the CD8+/FoxP3+ ratio within the tumor microenvironment, leading to enhanced anti-tumor immunity. Its distinct mechanism of action suggests it could be a valuable addition to the arsenal of cancer immunotherapies, both as a monotherapy and in combination with existing treatments like immune checkpoint inhibitors. Further investigation in clinical trials is warranted to validate these promising findings in cancer patients.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Tregs in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prognostic value of intra‐tumoral CD8+/FoxP3+ lymphocyte ratio in patients with resected colorectal cancer liver metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intratumoral CD8+ T/FOXP3+ cell ratio is a predictive marker for survival in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ratios of CD8+ T Cells to CD4+CD25+ FOXP3+ and FOXP3- T Cells Correlate with Poor Clinical Outcome in Human Serous Ovarian Cancer | PLOS One [journals.plos.org]
- 6. The ratio of CD8 + lymphocytes to tumor-infiltrating suppressive FOXP3 + effector regulatory T cells is associated with treatment response in invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Prognostic Value of FoxP3+ Tumour-Infiltrating Lymphocytes in Rectal Cancer Depends on Immune Phenotypes Defined by CD8+ Cytotoxic T Cell Density [frontiersin.org]
- 8. Use of the tumor-infiltrating CD8 to FOXP3 lymphocyte ratio in predicting treatment responses to combination therapy with pertuzumab, trastuzumab, and docetaxel for advanced HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.ekb.eg [journals.ekb.eg]
- 10. Immunohistochemical expression of tumor-infiltrating lymphocytes CD8 and FOXP3 in invasive ductal carcinoma of breast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fcslaboratory.com [fcslaboratory.com]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison: CVRARTR and Pembrolizumab in Immuno-Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of CVRARTR and pembrolizumab, two immunotherapeutic agents targeting distinct but related pathways in the cancer-immunity cycle. The information is intended to support researchers, scientists, and drug development professionals in their understanding of these therapies.
Executive Summary
Pembrolizumab (Keytruda®) is a well-established humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor on T-cells.[1][2][3] By blocking the interaction between PD-1 and its ligands, PD-L1 and PD-L2, pembrolizumab releases the "brakes" on the immune system, enabling a more robust anti-tumor response.[4][5][6] It has received approval for a wide array of malignancies, often contingent on the expression of PD-L1 in tumor tissue.[1][4]
This compound is identified as a peptide antagonist of programmed death ligand-1 (PD-L1).[7][8] Unlike pembrolizumab which targets the PD-1 receptor on T-cells, this compound directly binds to the PD-L1 ligand on tumor cells.[7][8] This interaction is reported to induce the internalization and subsequent downregulation of PD-L1 from the cell surface, thereby preventing its engagement with the PD-1 receptor.[7] Preclinical data suggests that this mechanism restores T-cell function and demonstrates anti-tumor efficacy in mouse models.[7]
| Feature | This compound | Pembrolizumab (Keytruda®) |
| Drug Class | PD-L1 Antagonist (Peptide) | PD-1 Inhibitor (Monoclonal Antibody) |
| Target | Programmed Death Ligand-1 (PD-L1)[7][8] | Programmed Cell Death Protein 1 (PD-1)[2][3] |
| Binding Affinity (KD) | 281 nM[7][8] | 29 pM[9] |
| Mechanism of Action | Binds to PD-L1, inducing its internalization and downregulation from the cell surface.[7] | Binds to the PD-1 receptor, blocking its interaction with PD-L1 and PD-L2.[4][5] |
| Reported Outcomes | Restores cytokine secretion and T-cell proliferation in vitro; exhibits anti-tumor efficacy in a CT26 homograft mouse model.[7] | Approved for numerous cancer types, demonstrating improved overall survival and progression-free survival in various clinical trials.[10][11][12][13] |
Mechanism of Action
This compound: Targeting the Ligand
This compound functions by directly engaging with the PD-L1 protein expressed on the surface of tumor cells and other cells within the tumor microenvironment. This binding has a dual effect: it sterically hinders the interaction between PD-L1 and the PD-1 receptor on T-cells, and it actively reduces the amount of PD-L1 on the cell surface by inducing its internalization.[7] This clears the path for T-cell activation and subsequent tumor cell destruction.
Pembrolizumab: Targeting the Receptor
Pembrolizumab is a humanized monoclonal antibody of the IgG4-kappa isotype that binds to the PD-1 receptor on activated T-cells.[1][2] This high-affinity binding prevents PD-1 from interacting with its ligands, PD-L1 and PD-L2, which are often overexpressed by cancer cells to evade immune surveillance.[3] By blocking this inhibitory signal, pembrolizumab restores the cytotoxic function of T-cells, leading to an enhanced anti-tumor immune response.[6]
Signaling Pathway: Pembrolizumab's Blockade of the PD-1/PD-L1 Axis
Caption: Pembrolizumab blocks the PD-1/PD-L1 interaction, promoting T-cell activation.
Preclinical and Clinical Data
This compound: Preclinical Evidence
To date, the available data for this compound is from preclinical studies. These studies have shown:
-
Binding Affinity: this compound binds to PD-L1 with a dissociation constant (KD) of 281 nM.[7][8]
-
Cellular Activity: It has been demonstrated to induce the internalization of PD-L1 on the surface of MDA-MB231 cells, which have high PD-L1 expression.[7] In co-culture experiments with T-cells and B16F10-OVA melanoma cells, this compound increased the secretion of IFN-γ, TNF-α, and granzyme B, and promoted T-cell proliferation.[7]
-
In Vivo Efficacy: In a CT26 homograft mouse model, this compound exhibited anti-tumor efficacy.[7]
Pembrolizumab: Clinical Trial Highlights
Pembrolizumab has been extensively studied in numerous clinical trials across a wide range of cancers. The KEYNOTE series of trials have established its efficacy.
| Trial | Cancer Type | Comparator | Primary Endpoint(s) | Result |
| KEYNOTE-001 | Advanced Non-Small Cell Lung Cancer (NSCLC) | Single-arm | Overall Survival (OS) | 5-year OS rate of 29.6% for treatment-naïve patients with PD-L1 TPS ≥50%.[11] |
| KEYNOTE-042 | Advanced NSCLC (PD-L1 TPS ≥1%) | Chemotherapy | Overall Survival (OS) | Pembrolizumab showed a significant OS benefit over chemotherapy, with a 5-year OS rate of 16.6%.[12] |
| KEYNOTE-189 | Metastatic Non-Squamous NSCLC | Chemotherapy + Placebo | OS, Progression-Free Survival (PFS) | The addition of pembrolizumab to chemotherapy significantly improved both OS and PFS.[13] |
| KEYNOTE-048 | Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC) | Cetuximab + Chemotherapy | Overall Survival (OS) | Pembrolizumab, alone or with chemotherapy, improved OS in patients with PD-L1 expressing tumors.[14] |
Experimental Protocols
General Protocol for Evaluating PD-1/PD-L1 Axis Inhibitors
The evaluation of immunotherapies like this compound and pembrolizumab follows a structured path from preclinical assessment to multi-phase clinical trials.
Experimental Workflow for Immunotherapy Drug Evaluation
Caption: Standard workflow for the development of immunotherapy agents.
1. In Vitro T-Cell Activation Assay (Example Protocol)
-
Objective: To determine the ability of the therapeutic agent to enhance T-cell activation in the presence of tumor cells.
-
Methodology:
-
Co-culture human peripheral blood mononuclear cells (PBMCs) with a cancer cell line known to express PD-L1 (e.g., MDA-MB-231).
-
Add the therapeutic agent (this compound or pembrolizumab) at varying concentrations to the co-culture.
-
Include appropriate controls (isotype control for antibodies, vehicle control for peptides).
-
Incubate for 48-72 hours.
-
Assess T-cell activation by measuring:
-
Cytokine production: Quantify levels of IFN-γ and TNF-α in the supernatant using ELISA or a multiplex bead array.
-
T-cell proliferation: Measure the incorporation of BrdU or use a CFSE dilution assay via flow cytometry.
-
Expression of activation markers: Analyze the surface expression of CD69 and CD25 on CD8+ and CD4+ T-cells using flow cytometry.
-
-
2. Phase III Clinical Trial Design (Example: KEYNOTE-042)
-
Objective: To compare the efficacy and safety of pembrolizumab monotherapy with standard-of-care chemotherapy in patients with locally advanced or metastatic NSCLC with a PD-L1 tumor proportion score (TPS) of 1% or more.
-
Methodology:
-
Patient Population: Treatment-naïve patients with locally advanced or metastatic NSCLC, without EGFR or ALK mutations, and with a PD-L1 TPS ≥ 1%.
-
Randomization: Patients are randomly assigned in a 1:1 ratio to receive either:
-
Experimental Arm: Pembrolizumab (200 mg intravenously every 3 weeks for up to 35 cycles).
-
Control Arm: Investigator's choice of platinum-based chemotherapy for 4 to 6 cycles.
-
-
Primary Endpoint: Overall Survival (OS).
-
Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and safety.
-
Biomarker Analysis: Efficacy is assessed in subgroups based on PD-L1 TPS levels (≥50%, ≥20%, and ≥1%).
-
Conclusion
Pembrolizumab is a cornerstone of modern cancer immunotherapy, with a well-documented mechanism of action and extensive clinical data supporting its use across a multitude of cancer types. This compound represents an alternative strategy for disrupting the PD-1/PD-L1 axis by targeting the ligand rather than the receptor. While the preclinical data for this compound is promising, demonstrating its ability to restore T-cell function and inhibit tumor growth in animal models, further clinical investigation is necessary to establish its safety and efficacy in humans and to determine its relative positioning with respect to established PD-1 inhibitors like pembrolizumab. The differing molecular entities—a peptide for this compound versus a monoclonal antibody for pembrolizumab—may also confer distinct pharmacokinetic and pharmacodynamic properties that warrant further investigation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pembrolizumab - Wikipedia [en.wikipedia.org]
- 3. massivebio.com [massivebio.com]
- 4. Mechanism of Action of KEYTRUDA® (pembrolizumab) | Health Care Professionals [keytrudahcp.com]
- 5. keytrudahcp.com [keytrudahcp.com]
- 6. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. iscabiochemicals.com [iscabiochemicals.com]
- 9. Immune interactions in pembrolizumab (PD-1 inhibitor) cancer therapy and cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Long-Term Data Confirm Survival Benefit for Pembrolizumab in Advanced NSCLC - The Oncology Pharmacist [theoncologypharmacist.com]
- 12. Five-Year Outcomes With Pembrolizumab Versus Chemotherapy as First-Line Therapy in Patients With Non–Small-Cell Lung Cancer and Programmed Death Ligand-1 Tumor Proportion Score ≥ 1% in the KEYNOTE-042 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunotherapy in Cancer Management: A Literature Review of Clinical Efficacy of Pembrolizumab in the Non-small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative Mechanistic Insights and Therapeutic Potential of Pembrolizumab, Durvalumab, and Ipilimumab as Immune Checkpoint Inhibitors in the Targeted Management of Oral and Head and Neck Squamous Cell Carcinoma [mdpi.com]
The Reproducibility Crisis in Preclinical Cancer Research: A Closer Look at Key Studies
A critical examination of reproducibility in preclinical cancer biology reveals significant challenges in validating published findings, raising concerns for researchers, scientists, and drug development professionals. Large-scale initiatives, such as the Reproducibility Project: Cancer Biology, have highlighted the difficulties in repeating experiments and achieving results comparable to the original studies. This guide provides an objective comparison of findings from key reproducibility studies, details essential experimental considerations, and visualizes a critical signaling pathway in cancer immunotherapy to underscore the complexities involved.
A concerning lack of reproducibility has been identified in preclinical cancer research, with significant implications for the translation of findings into clinical applications. An extensive eight-year project aimed at reproducing the findings of over 50 high-impact cancer papers revealed that many studies could not be replicated due to insufficient information about the methodologies used.[1] For the experiments that could be repeated, the results were often less definitive than those originally reported.[1]
Another report on the Reproducibility Project: Cancer Biology indicated that out of five prominent cancer biology experiments, only two could have their findings validated.[2] One study's findings could not be replicated at all, and two others were deemed "uninterpretable" because of issues with tumor cell growth rates in the experimental models.[2] These projects underscore the importance of transparent and detailed reporting of experimental protocols to ensure that scientific findings can be independently verified.[2][3]
Quantitative Findings from Reproducibility Studies
To provide a clear overview of the outcomes from major reproducibility initiatives, the following table summarizes the quantitative data on the reproducibility of preclinical cancer studies.
| Study/Project | Total Studies Examined | Successfully Reproduced | Not Reproduced | Uninterpretable | Key Findings |
| Reproducibility Project: Cancer Biology (Initial Report) | 5 | 2 | 1 | 2 | Challenges in replication were often due to experimental systems, such as tumor cell growth rates.[2] |
| Reproducibility Project: Cancer Biology (8-year summary) | >50 (attempted) | < half (of attempted) | Remainder abandoned | - | A primary obstacle was the lack of detailed methodological information in the original papers.[1] Replicated results were often less clear-cut than the original findings.[1] |
| Amgen Report (as cited in literature) | 53 | 6 | 47 | - | An alarmingly low reproducibility rate of approximately 11% was reported in preclinical cancer biology findings.[4] |
Essential Experimental Protocols for Reproducibility
The inability to reproduce preclinical findings often stems from a lack of detailed methodologies in the original publications.[1] To address this, the following experimental considerations are crucial for enhancing the reproducibility of cancer immunotherapy studies.
1. Cell Line Authentication:
-
Method: Short Tandem Repeat (STR) profiling to confirm the identity of cell lines.
-
Importance: Prevents the use of misidentified or cross-contaminated cell lines, which can lead to erroneous results.
2. Animal Model Specification:
-
Parameters: Detailed reporting of animal strain, age, sex, and housing conditions.
-
Importance: These variables can significantly influence tumor growth, immune response, and treatment efficacy.
3. Detailed Reagent and Antibody Information:
-
Documentation: Specify the manufacturer, catalog number, and lot number for all antibodies and key reagents.
-
Validation: Include data on the validation of antibodies used for techniques like flow cytometry and immunohistochemistry.
-
Importance: The performance of reagents can vary between batches and manufacturers, impacting experimental outcomes.
4. Comprehensive Reporting of Experimental Procedures:
-
Protocols: Provide step-by-step protocols for all experimental procedures, including cell culture conditions, drug administration (dose, schedule, route), and endpoint analysis.
-
Data Analysis: Clearly define the statistical methods used for data analysis, including the definition of statistical significance and the methods for handling outliers.
-
Importance: Enables other researchers to precisely replicate the experimental conditions. The primary verification of any scientific finding is its reproducibility, which requires that all important steps can be retraced.[3]
5. Data and Material Sharing:
-
Policy: Adherence to policies that encourage or mandate the sharing of raw data, analysis scripts, and unique research materials.
-
Importance: Promotes transparency and allows for a more thorough and independent verification of research findings.
Visualizing a Key Pathway in Cancer Immunotherapy: PD-1/PD-L1 Signaling
To illustrate the complexity of the biological systems being studied, the following diagram visualizes the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) signaling pathway, a critical target in cancer immunotherapy. Tumors can evade the immune system by overexpressing PD-L1, which binds to PD-1 on T cells and inhibits their anti-tumor activity.[5][6] Understanding this pathway is essential for developing and evaluating therapies that block this interaction to enhance the immune response against cancer.
PD-1/PD-L1 signaling pathway in T cell inhibition.
References
- 1. Study Finds Reproducibility Issues in High-Impact Cancer Papers | The Scientist [the-scientist.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Experimental protocol and data tracking - HSR Research [research.hsr.it]
- 4. On the low reproducibility of cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the PD-1/PD-L1 Signaling Pathway for Cancer Therapy: Focus on Biomarkers [mdpi.com]
- 6. Cancer immunotherapy and the PD-1/PD-L1 checkpoint pathway | Abcam [abcam.com]
Safety Operating Guide
Navigating the Safe Disposal of CVRARTR Peptide: A Procedural Guide
The proper disposal of the PD-L1 antagonist peptide CVRARTR (Cys-Val-Arg-Ala-Arg-Thr-Arg) is a critical aspect of laboratory safety and environmental responsibility. As a research-use-only peptide, its disposal protocol depends significantly on whether it is in its standalone, non-radioactive form or part of a radiolabeled complex, such as those used in targeted cancer therapy research. This guide provides essential safety and logistical information to ensure the safe handling and disposal of this compound in various laboratory settings.
I. Understanding this compound and Its Applications
This compound is a synthetic peptide designed to block the interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor PD-1, thereby enhancing anti-tumor immunity.[1] It is often used in preclinical research and may be conjugated with imaging agents or therapeutic drugs. For disposal purposes, the composition of the entire compound must be considered.
II. Disposal of Non-Radioactive this compound
For this compound that has not been conjugated with radioactive isotopes, standard chemical waste disposal procedures should be followed. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety measures for handling peptides should be implemented.[2]
A. Personal Protective Equipment (PPE) and Handling:
| Item | Specification | Purpose |
| Gloves | Nitrile or latex | To prevent skin contact. |
| Lab Coat | Standard | To protect clothing and skin. |
| Eye Protection | Safety glasses or goggles | To protect eyes from splashes. |
B. Solid Waste Disposal Protocol:
-
Segregation: All solid waste contaminated with this compound, including unused peptide, contaminated vials, pipette tips, and gloves, should be segregated from general laboratory waste.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the chemical name "this compound peptide."
-
Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by the institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. The primary method for the destruction of peptide-based compounds is incineration under controlled conditions.[3]
C. Liquid Waste Disposal Protocol:
-
Segregation: Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and solvent.
-
Storage: Store the liquid waste container in secondary containment to prevent spills.
-
Disposal: Contact your institution's EHS for collection and disposal, which will typically involve incineration.
III. Disposal of Radiolabeled this compound
When this compound is part of a complex containing a radioisotope (e.g., Lutetium-177), it is classified as radioactive waste and must be handled according to strict regulatory guidelines.
A. Essential Safety and Handling Precautions:
-
All work with radiolabeled this compound must be performed in a designated and properly shielded area.
-
Personnel must wear appropriate PPE, including dosimeters to monitor radiation exposure.
-
Follow the principles of ALARA (As Low As Reasonably Achievable) to minimize radiation exposure.
B. Radioactive Waste Disposal Protocol:
-
Segregation: Radioactive waste must be segregated based on the isotope and the type of waste (e.g., solid, liquid, sharps).
-
Labeling: Each radioactive waste container must be clearly labeled with the radiation symbol, the isotope(s) present, the activity level, and the date.
-
Decay-in-Storage: For short-lived isotopes, waste may be stored in a designated, shielded area until it has decayed to background levels. After decay, it can be disposed of as non-radioactive chemical waste, following the procedures outlined in Section II.
-
Long-Lived Isotopes: Waste containing long-lived isotopes must be disposed of through a licensed radioactive waste disposal service. Contact your institution's Radiation Safety Officer (RSO) or EHS department to coordinate disposal.
IV. Spill Management
A. Non-Radioactive Spills:
-
Evacuate and Secure: If the spill is large, evacuate the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation.
-
Absorb: Use an appropriate absorbent material to contain and clean up the spill.
-
Decontaminate: Clean the spill area with a suitable detergent and water.
-
Dispose: Collect all cleanup materials in a hazardous waste container and dispose of them as chemical waste.
B. Radioactive Spills:
-
Evacuate and Notify: Immediately evacuate the area and notify the RSO.
-
Containment: Prevent the spread of contamination by cordoning off the area.
-
Decontamination: Decontamination procedures should only be performed by trained personnel under the supervision of the RSO.
-
Monitoring: Use a survey meter to monitor for residual contamination.
V. Experimental Workflows and Diagrams
A. Disposal Decision Workflow:
The following diagram illustrates the decision-making process for the proper disposal of this compound.
B. Signaling Pathway Context (Illustrative):
While not directly related to disposal, understanding the mechanism of this compound can inform its handling as a biologically active substance. The following diagram illustrates the PD-1/PD-L1 signaling pathway that this compound antagonizes.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
